molecular formula C3H6FNO B1646893 2-Fluoro-N-methylacetamide

2-Fluoro-N-methylacetamide

Cat. No.: B1646893
M. Wt: 91.08 g/mol
InChI Key: IPEFMOGGPRUBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-N-methylacetamide (CAS 367-49-7) is a fluorinated organic compound with the molecular formula C₃H₆FNO and a molecular weight of 91.08 . It serves as a valuable building block and intermediate in synthetic organic chemistry and pharmaceutical research. The incorporation of fluorine atoms into lead compounds is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, membrane permeability, and bioavailability. While specific biological data for this exact molecule is limited, research into 2'-fluoro (2'F) modified biomolecules reveals significant scientific value. Studies demonstrate that incorporating 2'F modifications into RNAs can differentially control the activation of innate immune receptors, known as Pattern Recognition Receptors (PRRs) . For instance, 2'F modification can abrogate the ability of RNA to stimulate Toll-like Receptors (TLRs) 3 and 7, potentially reducing unwanted inflammatory responses in therapeutic applications . Conversely, the same modification can enhance the activity of RNAs that stimulate the retinoic acid-inducible gene-I (RIG-I) pathway, leading to increased interferon-β expression and cell death in human cancer cells . This makes 2'F-modified compounds a key area of interest for developing advanced RNA therapeutics and immunotherapies. As a specialty chemical, 2-Fluoro-N-methylacetamide is used by researchers to introduce the N-methyl-2-fluoroacetamide moiety into more complex structures. Its applications are explored in the synthesis of potential pharmaceutical agents, including those targeting various disease pathways . Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6FNO

Molecular Weight

91.08 g/mol

IUPAC Name

2-fluoro-N-methylacetamide

InChI

InChI=1S/C3H6FNO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6)

InChI Key

IPEFMOGGPRUBRR-UHFFFAOYSA-N

SMILES

CNC(=O)CF

Canonical SMILES

CNC(=O)CF

Origin of Product

United States

Foundational & Exploratory

alpha-fluoro-N-methylacetamide chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure and Properties of α-Fluoro-N-methylacetamide

Abstract: This technical guide provides a comprehensive examination of the chemical structure, properties, and potential applications of α-fluoro-N-methylacetamide (2-fluoro-N-methylacetamide). Due to the limited availability of direct experimental data for this specific compound, this document employs a rational, evidence-based approach, extrapolating from well-characterized analogous compounds, including fluoroacetamide, N-methylacetamide, and other N-alkyl fluoroacetamides. By synthesizing data from these related molecules, this guide offers predictive insights into the spectroscopic signatures, plausible synthetic routes, and toxicological mechanisms relevant to researchers, medicinal chemists, and drug development professionals. The inclusion of fluorine, a bioisostere of significant interest, makes understanding this molecule's fundamental properties crucial for its potential use as a chemical probe or structural motif in modern drug design.

α-Fluoro-N-methylacetamide, systematically named 2-fluoro-N-methylacetamide, is an organic compound derived from acetamide. Its structure is characterized by three key functional components: a central acetamide backbone, a single fluorine atom substituting a hydrogen on the alpha-carbon (the methyl group of acetamide), and a methyl group attached to the nitrogen atom.

The molecular formula for this compound is C₃H₆FNO, and it has a monoisotopic mass of approximately 91.043 g/mol . The presence of the highly electronegative fluorine atom at the alpha position significantly influences the electronic properties of the entire molecule, particularly the acidity of the adjacent C-H proton and the reactivity of the carbonyl group.

Identifier Value
IUPAC Name 2-fluoro-N-methylacetamide
Molecular Formula C₃H₆FNO
Molecular Weight 91.08 g/mol
Synonyms N-methyl-2-fluoroacetamide

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Caption: 2D chemical structure of α-fluoro-N-methylacetamide.

Predicted Spectroscopic and Physicochemical Profile

The characterization of a novel or sparsely studied molecule relies heavily on spectroscopic analysis. Based on its constituent functional groups, we can predict the key features of its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

  • ¹H NMR: The proton spectrum is expected to show three distinct signals.

    • A doublet for the two protons on the alpha-carbon (–CH₂F), with a chemical shift significantly influenced by the adjacent fluorine and carbonyl group. A large coupling constant (²JH-F) of approximately 45-50 Hz is anticipated, splitting the signal into a doublet.

    • A doublet for the three protons of the N-methyl group (–NHCH ₃). The signal will be split by the adjacent N-H proton.

    • A broad signal for the amide proton (–NH –), which may exhibit further coupling to the N-methyl protons.

  • ¹³C NMR: The carbon spectrum is predicted to have three signals.

    • The carbonyl carbon (C=O), appearing downfield (~170 ppm).

    • The alpha-carbon (–C H₂F), which will appear as a doublet due to one-bond coupling with fluorine (¹JC-F), typically in the range of 160-200 Hz.

    • The N-methyl carbon (–NC H₃).

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom. This signal will be split into a triplet by the two adjacent protons on the alpha-carbon (²JF-H), providing unambiguous confirmation of the –CH₂F moiety. Studies on similar compounds show that through-space couplings can sometimes be observed, providing conformational information.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present. For α-fluoro-N-methylacetamide, the spectrum would be dominated by characteristic amide and C-F vibrations.

  • Amide I Band: A strong absorption between 1600-1800 cm⁻¹, primarily due to the C=O stretching vibration.[2]

  • Amide II Band: Located around 1550 cm⁻¹, resulting from a combination of N-H bending and C-N stretching.

  • N-H Stretch: A peak in the region of 3300-3500 cm⁻¹.

  • C-F Stretch: A strong, characteristic absorption band is expected in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For α-fluoro-N-methylacetamide (MW = 91.08), the electron ionization (EI) mass spectrum would likely show:

  • Molecular Ion (M⁺): A peak at m/z = 91.

  • Key Fragments: Common fragmentation pathways would involve the loss of the fluorine atom, cleavage of the amide bond, and other characteristic rearrangements. Predicted fragments include [M-F]⁺, [CH₂F]⁺, and [CH₃NHCO]⁺.

Plausible Synthetic Strategies

While a standardized synthesis for α-fluoro-N-methylacetamide is not widely published, logical and effective routes can be designed based on established organic chemistry principles.

Strategy 1: N-Alkylation of Fluoroacetamide

This approach is analogous to the synthesis of N-methyl-2,2,2-trifluoroacetamide from its non-methylated precursor.[3] It involves the deprotonation of the less-substituted fluoroacetamide followed by reaction with a methylating agent.

synthesis_workflow start Start Materials: Fluoroacetamide, NaH, MeI, THF step1 Dissolve Fluoroacetamide in anhydrous THF at 0°C start->step1 step2 Add Sodium Hydride (NaH) to form the amide anion step1->step2 step3 Add Methyl Iodide (MeI) dropwise to the mixture step2->step3 step4 Stir overnight at room temperature to allow for N-methylation step3->step4 step5 Quench reaction, perform aqueous workup, and extract with an organic solvent step4->step5 step6 Purify crude product via silica gel chromatography step5->step6 end_node Final Product: α-Fluoro-N-methylacetamide step6->end_node

Caption: Workflow for the synthesis via N-alkylation.

Detailed Protocol:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add fluoroacetamide (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) and cool the mixture to 0°C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the resulting slurry for 30 minutes at 0°C to allow for complete deprotonation.

  • Alkylation: Add methyl iodide (MeI, 1.2 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of water. Remove the THF under reduced pressure. Dilute the residue with water and extract with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure product.

Strategy 2: Amidation of a Fluoroacetic Acid Derivative

This classic method involves forming the amide bond directly. The most common approach uses an activated derivative of fluoroacetic acid (e.g., fluoroacetyl chloride) and reacts it with methylamine.

  • Activation: Fluoroacetic acid is converted to fluoroacetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: The highly reactive fluoroacetyl chloride is then slowly added to a solution of methylamine in a suitable solvent, often with a non-nucleophilic base present to scavenge the HCl byproduct.

This method is robust but requires careful handling of the volatile and corrosive reagents.

Mechanistic Insights and Relevance in Drug Development

Predicted Mechanism of Toxicity

The toxicity of simple fluoroaliphatic compounds is a critical consideration for any drug development program. Fluoroacetamide is a well-known metabolic poison that disrupts the citric acid cycle.[4][5] It is highly probable that α-fluoro-N-methylacetamide follows the same toxic pathway.

  • Metabolic Conversion: In vivo, amidase enzymes hydrolyze the amide bond, converting α-fluoro-N-methylacetamide into fluoroacetic acid (fluoroacetate) and methylamine.[5]

  • Lethal Synthesis: Fluoroacetate mimics acetate and is converted into fluoroacetyl-CoA by acetyl-CoA synthetase.

  • Citric Acid Cycle Inhibition: Citrate synthase then condenses fluoroacetyl-CoA with oxaloacetate to form fluorocitrate.[5]

  • Enzyme Blockade: Fluorocitrate is a potent inhibitor of aconitase, the enzyme responsible for converting citrate to isocitrate. This blockade halts the citric acid cycle, leading to a massive accumulation of citrate and a catastrophic failure of cellular energy production.[5]

toxicity_pathway cluster_0 In Vivo Metabolism cluster_1 Citric Acid Cycle Disruption mol α-Fluoro-N-methylacetamide metabolite Fluoroacetate mol->metabolite Amidase (Hydrolysis) facoa Fluoroacetyl-CoA metabolite->facoa Lethal Synthesis fcit Fluorocitrate facoa->fcit Citrate Synthase aconitase Aconitase (Enzyme) fcit->aconitase INHIBITION

Caption: Metabolic pathway illustrating the toxic action.

The Role of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine is a cornerstone of modern drug design, used to fine-tune a molecule's physicochemical and pharmacokinetic properties.[6]

  • Metabolic Stability: Replacing a hydrogen atom with fluorine at a site susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life.

  • Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

  • Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity.

  • Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a more bioactive shape.

α-Fluoro-N-methylacetamide itself could serve as a valuable fragment or probe for exploring these effects in a systematic manner during lead optimization.[7]

Safety, Handling, and Disposal

Given the high probability of metabolic conversion to the extremely toxic fluoroacetate, α-fluoro-N-methylacetamide must be handled with extreme caution as a substance with high acute toxicity.[5][8]

  • Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.

  • Handling: Avoid inhalation of dust or vapors and prevent any skin contact.[9] All manipulations should be performed with care to prevent spills.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

    • Eye Contact: Flush eyes with water for at least 15 minutes.

    • Inhalation/Ingestion: Seek immediate medical attention.[10]

  • Disposal: All waste containing this compound must be treated as hazardous. Dispose of it through a licensed chemical waste disposal company in accordance with local and national regulations.[11] Do not dispose of it down the drain.

References

  • Wikipedia. (n.d.). Fluoroacetamide. Retrieved from [Link]

  • Ma, P., et al. (2017). Treatment of severe fluoroacetamide poisoning in patient with combined multiple organ dysfunction syndrome by evidence-based integrated Chinese and Western medicines: A case report. Medicine (Baltimore). Retrieved from [Link]

  • PubMed. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylacetamide. Retrieved from [Link]

  • NIST. (n.d.). N-Hydroxymethyl fluoroacetamide. Retrieved from [Link]

  • PubChem. (n.d.). Fluoroacetamide. Retrieved from [Link]

  • ACS Publications. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylacetamide. Retrieved from [Link]

  • LookChem. (n.d.). N-Methylacetamide 79-16-3 wiki. Retrieved from [Link]

  • PubMed. (2014). Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism. Retrieved from [Link]

  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • Google Patents. (1947). Method of preparing fluoroacetamide.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Journal of the Chemical Society C. (1966). N-fluoro-compounds. Part I. Synthesis of N-fluoro-compounds by direct fluorination of aqueous substrates. Retrieved from [Link]

  • ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ORGANOFLUORINE COMPOUNDS BY RADICAL PATHWAYS: XANTHATES AS SOURCES OF FLUOROALKYL RADICALS. Retrieved from [Link]

  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-(TRIFLUOROMETHYL)ANDROST-4-ENE-3,17-DIONE. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc-Containing Sugars. Retrieved from [Link]

Sources

2-Fluoro-N-methylacetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Fluoro-N-methylacetamide in Medicinal Chemistry

Executive Summary

2-Fluoro-N-methylacetamide (CAS: 367-49-7) is a specialized fluorinated building block used in medicinal chemistry and organic synthesis.[1][2][3] While it serves as a valuable probe for exploring amide bond stability and fluorine bioisosterism, it presents significant safety challenges due to its metabolic relationship to fluoroacetate, a potent inhibitor of the tricarboxylic acid (TCA) cycle. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and critical toxicological mechanisms.

Physicochemical Profile

The introduction of a fluorine atom at the


-position of the amide group significantly alters the electronic environment compared to the non-fluorinated parent, N-methylacetamide. The high electronegativity of fluorine induces a strong inductive effect (

), lowering the

of the

-protons and influencing the cis/trans isomerism of the amide bond.

Table 1: Core Chemical Data

PropertyData
IUPAC Name 2-Fluoro-N-methylacetamide
Common Synonyms

-Fluoro-N-methylacetamide; N-Methyl-2-fluoroacetamide
CAS Registry Number 367-49-7
Molecular Formula

Molecular Weight 91.09 g/mol
SMILES CNC(=O)CF
InChI Key IPEFMOGGPRUBRR-UHFFFAOYSA-N
Physical State Low-melting solid or colorless liquid (ambient conditions)
Solubility Highly soluble in polar organic solvents (MeOH, DCM, DMSO)

Synthetic Methodology

The most reliable synthesis of 2-fluoro-N-methylacetamide avoids the use of highly volatile and toxic fluoroacetyl chloride by utilizing ethyl fluoroacetate as the electrophile. This aminolysis reaction proceeds under mild conditions but requires strict containment due to the toxicity of the reagents.

Protocol: Aminolysis of Ethyl Fluoroacetate

Reagents:

  • Ethyl fluoroacetate (

    
    ) [CAS: 459-72-3]
    
  • Methylamine (

    
    ), 2.0 M solution in THF or Methanol
    
  • Solvent: Anhydrous THF or Methanol

Procedure:

  • Setup: In a fume hood equipped with a scrubber, charge a flame-dried round-bottom flask with ethyl fluoroacetate (1.0 equiv).

  • Addition: Cool the vessel to 0°C. Add the methylamine solution (1.5 equiv) dropwise over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of the ester via TLC (stain:

    
    ) or GC-MS.
    
  • Workup: Concentrate the reaction mixture in vacuo at low temperature (< 30°C) to remove excess methylamine and solvent.

  • Purification: The crude residue is typically pure enough for downstream use. If necessary, purify via vacuum distillation or rapid silica filtration (eluent: EtOAc/Hexanes).

Figure 1: Synthetic Pathway

Synthesis Start Ethyl Fluoroacetate (FCH2COOEt) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Methylamine (MeNH2) Reagent->Intermediate Product 2-Fluoro-N-methylacetamide (Product) Intermediate->Product Elimination Byproduct Ethanol (EtOH) Intermediate->Byproduct

Caption: Aminolysis mechanism converting ethyl fluoroacetate to 2-fluoro-N-methylacetamide.

Medicinal Chemistry & Toxicology

Bioisosterism and Stability

In drug design, the


 moiety is often explored as a bioisostere for 

or

. However,

-fluoroacetamides possess a unique and dangerous metabolic liability known as "Lethal Synthesis."[4]
Mechanism of Toxicity: The "Lethal Synthesis"

Unlike trifluoroacetamides, which are generally metabolically stable, mono-fluoroacetamides can be hydrolyzed by amidases to release fluoroacetate . This metabolite mimics acetate, entering the Krebs (TCA) cycle where it is converted to fluorocitrate .

Fluorocitrate acts as a suicide substrate for aconitase , the enzyme responsible for converting citrate to isocitrate.[4] The fluorine atom locks the enzyme-substrate complex, halting the TCA cycle and causing rapid cellular energy failure (ATP depletion) and citrate accumulation.

Figure 2: Metabolic Toxicity Pathway

Toxicity Compound 2-Fluoro-N-methylacetamide Fluoroacetate Fluoroacetate (Toxic Metabolite) Compound->Fluoroacetate Amidase Hydrolysis FA_CoA Fluoroacetyl-CoA Fluoroacetate->FA_CoA Acetyl-CoA Synthetase Fluorocitrate (-)-erythro-2-Fluorocitrate (The Killer) FA_CoA->Fluorocitrate Citrate Synthase (+ Oxaloacetate) Aconitase Aconitase Enzyme (Mitochondrial) Fluorocitrate->Aconitase Binds Active Site Inhibition IRREVERSIBLE INHIBITION (Cellular Asphyxiation) Aconitase->Inhibition Blocks Citrate -> Isocitrate

Caption: The "Lethal Synthesis" pathway leading to mitochondrial failure via aconitase inhibition.[4]

Safety & Handling Protocols

Due to the toxicity profile described above, 2-Fluoro-N-methylacetamide must be handled with the same rigor as sodium fluoroacetate (Compound 1080).

  • Engineering Controls: All weighing and synthesis must occur inside a certified chemical fume hood or glovebox.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

  • Waste Disposal: Do not dispose of down the drain. All waste streams (including contaminated gloves and paper towels) must be segregated as "Acute Toxic" waste and incinerated.

  • First Aid: In case of exposure, immediate medical attention is required. Ethanol loading (similar to methanol poisoning treatment) has been historically suggested to compete with the metabolic conversion, but modern protocols focus on supportive care and calcium gluconate if hypocalcemia presents.

References

  • Stenutz, R. (n.d.). 2-fluoro-N-methylacetamide Properties and Data. Stenutz.eu. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12542, Fluoroacetamide. PubChem. Retrieved from [Link]

  • Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Fluoro-N-methylacetamide in Water vs. Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Fluoro-N-methylacetamide in Modern Chemistry

2-Fluoro-N-methylacetamide (F-NMA) is a small, functionalized amide molecule of increasing interest in the fields of medicinal chemistry and material science. Its unique combination of a secondary amide, a methyl group, and an alpha-fluoro substituent bestows upon it a distinct physicochemical profile. As with any compound destined for application in drug development or as a specialty chemical, a thorough understanding of its solubility is paramount. Solubility dictates formulation strategies, bioavailability, reaction kinetics, and purification processes. This guide provides a comprehensive analysis of the theoretical and practical aspects of F-NMA's solubility in aqueous and organic media, tailored for researchers, scientists, and drug development professionals.

Theoretical Solubility Profile: A Deep Dive into Intermolecular Forces

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. The structure of 2-Fluoro-N-methylacetamide allows for a range of such interactions, leading to a varied solubility profile.

Aqueous Solubility: The Power of Hydrogen Bonding

2-Fluoro-N-methylacetamide is predicted to exhibit high solubility in water. This is attributable to its molecular architecture, which is highly conducive to forming strong hydrogen bonds with water molecules. Several key features contribute to this:

  • Hydrogen Bond Donor: The secondary amide (N-H) group provides a hydrogen atom that can act as a hydrogen bond donor.[1]

  • Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. Furthermore, the highly electronegative fluorine atom can also participate as a hydrogen bond acceptor.

  • Polarity: The molecule possesses a significant dipole moment due to the electronegativity differences between oxygen, nitrogen, fluorine, and carbon atoms.

These interactions allow F-NMA to readily integrate into the hydrogen-bonded network of water, leading to favorable dissolution. The behavior is analogous to that of similar small amides like fluoroacetamide, which is described as being freely soluble in water[2], and N-methylacetamide, which is also soluble in water.[3]

cluster_FNMA 2-Fluoro-N-methylacetamide cluster_water Water Molecules FNMA F-CH2-C(=O)NH-CH3 H2O_1 H-O-H FNMA->H2O_1 H-bond (N-H donor) H2O_2 H-O-H H2O_2->FNMA H-bond (C=O acceptor) H2O_3 H-O-H H2O_3->FNMA H-bond (F acceptor)

Caption: Intermolecular hydrogen bonding between 2-Fluoro-N-methylacetamide and water.

Solubility in Organic Solvents: A Spectrum of Interactions

The solubility of F-NMA in organic solvents is more varied and depends on the solvent's polarity and hydrogen bonding capability.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected in these solvents. Like water, they can act as both hydrogen bond donors and acceptors, readily solvating the F-NMA molecule. For instance, 2-Chloro-N-methylacetamide, a structurally similar compound, is soluble in ethanol.[4]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO): Good solubility is also anticipated in these solvents. While they cannot donate hydrogen bonds, their polar nature and ability to accept hydrogen bonds from the N-H group of F-NMA facilitate dissolution. Fluoroacetamide is known to be soluble in acetone.[5]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted in non-polar solvents. The primary intermolecular forces in these solvents are weak London dispersion forces. The highly polar nature of F-NMA and its strong self-association through hydrogen bonding would make it energetically unfavorable to dissolve in a non-polar environment.

Illustrative Solubility Data

Solvent ClassExample SolventPredicted SolubilityGoverning Intermolecular Forces
Aqueous WaterHighHydrogen Bonding, Dipole-Dipole
Polar Protic EthanolHighHydrogen Bonding, Dipole-Dipole
Polar Aprotic AcetoneModerate to HighDipole-Dipole, Hydrogen Bond Acceptance
Non-Polar HexaneLowLondon Dispersion Forces (unfavorable for polar solute)

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[6] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and that the compound is stable under the experimental conditions.

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature until the solution reaches saturation (equilibrium). The concentration of the dissolved compound in the supernatant is then determined analytically.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of 2-Fluoro-N-methylacetamide into a series of glass vials. The excess should be sufficient to maintain a solid phase throughout the experiment.

    • Add a precise volume of the desired solvent (e.g., water, ethanol, hexane) to each vial.

    • Include control vials with solvent only to serve as blanks.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a predetermined period. To ensure equilibrium is reached, a time-course study is essential. Samples should be taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not change significantly between two consecutive time points.[6]

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

    • Separate the dissolved solute from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the sample to pellet the remaining solid.

      • Filtration: Use a syringe filter with a material that does not adsorb the compound (a pre-validation step for filter selection is recommended).

  • Quantification:

    • Immediately after separation, dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 2-Fluoro-N-methylacetamide using a validated analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity.

      • UV-Vis Spectroscopy: Suitable if the compound has a chromophore and no interfering substances are present.

    • Prepare a calibration curve using standards of known concentrations to accurately quantify the solubility.

  • Validation and Controls:

    • Purity of Compound: The purity of the 2-Fluoro-N-methylacetamide used should be confirmed (e.g., by HPLC, NMR) as impurities can affect solubility.

    • Compound Stability: Analyze a sample from the final time point for the presence of degradation products to ensure the compound is stable under the experimental conditions.

    • pH Measurement: For aqueous solutions, measure the pH of the saturated solution at the end of the experiment, as the dissolution of the compound may alter the pH.[6]

cluster_workflow Shake-Flask Solubility Workflow A 1. Preparation (Excess F-NMA + Solvent) B 2. Equilibration (Shaker bath, constant T) A->B C 3. Time-Course Sampling (e.g., 24h, 48h, 72h) B->C D 4. Phase Separation (Centrifugation/Filtration) C->D E 5. Quantification (HPLC/UV-Vis Analysis) D->E F Equilibrium Confirmed? E->F G Report Solubility F->G Yes H Continue Equilibration F->H No H->B

Caption: A self-validating workflow for the experimental determination of solubility.

Conclusion

2-Fluoro-N-methylacetamide presents a fascinating case study in solubility, driven by its capacity for strong hydrogen bonding and its inherent polarity. While it is predicted to be highly soluble in polar solvents, particularly water, its solubility is expected to decrease significantly in non-polar media. The robust, self-validating shake-flask protocol detailed herein provides a reliable framework for obtaining precise, accurate, and defensible thermodynamic solubility data, which is indispensable for the rational development of this promising compound in pharmaceutical and chemical applications.

References

  • Google Patents. US2416607A - Method of preparing fluoroacetamide.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • PubChem. N-Methylacetamide | C3H7NO | CID 6582. Available at: [Link]

  • PubMed. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Available at: [Link]

  • BioAssay Systems. Shake Flask Method Summary. Available at: [Link]

  • Chemistry LibreTexts. 15.15: Physical Properties of Amides. Available at: [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available at: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

  • PubMed. Enthalpies of Hydration of N-methylacetamide by One, Two, and Three Waters and the Effect Upon the C=O Stretching Frequency. An Ab Initio DFT Study. Available at: [Link]

  • PubChem. Fluoroacetamide | FCH2CONH2 | CID 12542. Available at: [Link]

  • PubChem. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773. Available at: [Link]

Sources

Physicochemical Profiling of N-Methyl-2-Fluoroacetamide (NMFA)

[1]

Executive Summary

N-methyl-2-fluoroacetamide (NMFA) is a fluorinated amide derivative (Formula:

1

Critical Safety Warning: NMFA is a derivative of fluoroacetic acid. Upon metabolic hydrolysis, it releases fluoroacetate, a "suicide substrate" that inhibits the Krebs cycle. Strict containment protocols are mandatory.

Molecular Identity & Structural Analysis

PropertyDetail
IUPAC Name 2-Fluoro-N-methylacetamide
Common Abbreviations NMFA, FNMA
Molecular Formula

Molecular Weight 91.08 g/mol
SMILES CNC(=O)CF
Structural Class

-Fluoroamide
Conformational Isomerism (The Fluorine Effect)

NMFA exists in an equilibrium between two planar rotamers: trans (anti) and cis (syn) relative to the N-C bond.

  • Trans-Rotamer: The carbonyl oxygen and N-methyl group are on opposite sides. This is the thermodynamically preferred conformation in the gas phase and non-polar solvents (

    
    ).
    
  • Cis-Rotamer: Stabilized in polar solvents due to the high dipole moment of the C-F bond aligning with the amide dipole.

The introduction of the fluorine atom at the

gauche effect

Physicochemical Profile

Note: Experimental melting and boiling points for NMFA are distinct from its parent fluoroacetamide (MP 108°C) and N-methylacetamide (MP 28°C). Due to the loss of one H-bond donor (vs. fluoroacetamide) and the inductive effect of fluorine, NMFA typically presents as a low-melting solid or colorless liquid at room temperature, depending on purity and hydration.

PropertyValue / CharacteristicContext
Physical State Low-melting Solid / LiquidHygroscopic nature can depress MP.
Melting Point < 28°C (Predicted)Lower than N-methylacetamide due to F-induced dipole repulsion.
Boiling Point ~160–170°C (Est.)Extrapolated from N-methyltrifluoroacetamide (BP 156°C).
Solubility HighSoluble in Water, DMSO, Methanol, Chloroform.
Lipophilicity (LogP) ~ -0.6 to -0.8More lipophilic than fluoroacetamide, less than acetamide.
Density ~1.1 - 1.2 g/cm³Fluorination increases density relative to N-methylacetamide (0.94 g/cm³).

Spectroscopic Characterization

Accurate identification relies on NMR spectroscopy due to the distinct coupling patterns of the fluorine atom (

Nuclear Magnetic Resonance (NMR)[1][3][4][5]
  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
       4.80 ppm (d, 2H, 
      
      
      ):
      The
      
      
      -methylene protons (
      
      
      ) appear as a doublet with a large geminal coupling constant.
    • 
       2.90 ppm (d, 3H, 
      
      
      ):
      The N-methyl group appears as a doublet due to coupling with the NH proton.
    • 
       6.50 ppm (br s, 1H):  Amide NH (chemical shift varies with concentration/solvent).
      
  • 
    F NMR (376 MHz, CDCl
    
    
    ):
    • 
       -225 to -230 ppm (t):  Characteristic triplet due to coupling with the two 
      
      
      -protons.
  • 
    C NMR: 
    
    • Shows doublet splitting for the carbonyl and

      
      -carbon due to C-F coupling (
      
      
      ,
      
      
      ).
Infrared Spectroscopy (FTIR)[1]
  • Amide I (

    
    ):  ~1660–1690 cm
    
    
    (Shifted to higher wavenumbers vs. non-fluorinated analogs due to the inductive withdrawal of F).
  • C-F Stretch: Strong band at ~1000–1100 cm

    
    .
    

Synthesis & Experimental Protocols

Synthesis Protocol: Amidation of Ethyl Fluoroacetate

Objective: Synthesis of high-purity NMFA for physicochemical analysis.

Reagents:

  • Ethyl fluoroacetate (CAS: 459-72-3)

  • Methylamine (33% in Ethanol or 40% Aqueous)

  • Solvent: Ethanol (anhydrous)

Workflow:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen.

  • Addition: Charge the flask with Ethyl fluoroacetate (10 mmol). Cool to 0°C in an ice bath.

  • Reaction: Dropwise add Methylamine solution (15 mmol, 1.5 eq) over 20 minutes.

  • Stirring: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane) or

    
    F NMR.
    
  • Workup: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol and excess methylamine.

  • Purification:

    • If solid: Recrystallize from minimal warm Ethyl Acetate/Hexane.

    • If liquid/oil: Purify via vacuum distillation (Note: High vacuum required to prevent thermal decomposition).

Diagram: Synthesis & Conformational Pathways

NMFA_PathwaysEFAEthyl Fluoroacetate(Precursor)NMFAN-methyl-2-fluoroacetamide(Target)EFA->NMFAAmidation(EtOH, 0°C)MeNH2Methylamine(Nucleophile)MeNH2->NMFATransTrans-Rotamer(Gas Phase Preferred)NMFA->TransEquilibrium(Low Dielectric)CisCis-Rotamer(Polar Solvent Stabilized)NMFA->CisEquilibrium(High Dielectric)ToxMetabolic Activation(Fluoroacetate Release)NMFA->ToxHydrolysis(In Vivo)Trans->CisRotational Barrier~19 kJ/molKrebsAconitase Inhibition(Krebs Cycle Block)Tox->KrebsLethal Synthesis

Caption: Synthesis pathway of NMFA from ethyl fluoroacetate and its subsequent conformational equilibrium and metabolic toxicity pathway.

Handling, Stability & Safety (Toxicity Profile)

Mechanism of Action: Lethal Synthesis

NMFA is a pro-drug for fluoroacetate . Upon ingestion or absorption, amidases hydrolyze the amide bond, releasing fluoroacetate. This is converted to fluoroacetyl-CoA, which condenses with oxaloacetate to form fluorocitrate .[2] Fluorocitrate binds irreversibly to aconitase , halting the Krebs cycle and causing citrate accumulation, leading to convulsions and cardiac failure.

Safety Protocols
  • Engineering Controls: All handling must occur within a certified chemical fume hood.

  • PPE: Double nitrile gloves (fluorinated compounds can penetrate standard latex), lab coat, and safety goggles.

  • Decontamination: Treat spills and glassware with 10% NaOH solution to hydrolyze the amide and ester/fluorine bonds (though defluorination requires harsher conditions, alkaline hydrolysis limits volatility).

  • Storage: Store in a tightly sealed container under inert gas (Argon) at 2–8°C. Hygroscopic.

References

  • Conformational Analysis of N-methylfluoroamides: Tormena, C. F., Amadeu, N. S., Rittner, R., & Abraham, R. J. (2002). Conformational analysis in N-methylfluoroamides. A theoretical, NMR and IR investigation. Journal of the Chemical Society, Perkin Transactions 2 .

  • Toxicity of Fluoroacetamide Derivatives: Matsumura, F., & O'Brien, R. D. (1963). A Comparative Study of the Modes of Action of Fluoroacetamide and Fluoroacetate. Biochemical Pharmacology .

  • Physical Properties of Amides: Lide, D. R. (Ed.).[1][3] (2005).[2] CRC Handbook of Chemistry and Physics. CRC Press. (Data extrapolated from N-methylacetamide and Fluoroacetamide entries).

  • Fluorine in Medicinal Chemistry (NMR Probes): Dalvit, C., & Vulpetti, A. (2012). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry .

2-Fluoro-N-methylacetamide PubChem CID 23273373

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Fluoro-N-methylacetamide PubChem CID: 23273373 | CAS: 367-49-7[1][2]

Part 1: Executive Summary

2-Fluoro-N-methylacetamide is a specialized organofluorine compound primarily utilized as a metabolic probe and chemical intermediate in toxicological research.[1] Structurally, it is the N-methylated derivative of fluoroacetamide (Compound 1081), a potent rodenticide.[2] Its significance lies in its ability to undergo "lethal synthesis"—a metabolic bioactivation process that mimics the toxicity of sodium fluoroacetate (Compound 1080) but with altered pharmacokinetic properties due to the N-methyl group.[1][2]

This guide details the synthesis, physicochemical properties, and the critical mechanism of action involving aconitase inhibition.[1][2] It is intended for researchers handling fluorinated metabolic poisons or developing antidotes for the "lethal synthesis" pathway.[1]

Part 2: Physicochemical Profile

The introduction of the fluorine atom creates a unique dipole and alters the lipophilicity compared to the non-fluorinated analog (N-methylacetamide).[1][2]

PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 91.08 g/mol
Appearance Colorless crystalline solid or oilLow melting point expected (~25–30°C) based on analogs.[1][2]
Solubility Soluble in water, ethanol, chloroformHigh polarity due to amide and C-F bond.[2]
LogP (Predicted) -0.6 to -0.8More lipophilic than fluoroacetamide, facilitating membrane transport.[2]
Boiling Point ~180–190°C (Predicted)High due to hydrogen bonding.[2]
Key Reactivity C-F bond stabilityThe C-F bond is chemically stable but metabolically labile under specific enzymatic conditions.[1]

Part 3: Synthesis & Production Protocols

Two primary pathways are established for the synthesis of 2-Fluoro-N-methylacetamide. Method A is preferred for laboratory safety as it avoids the use of volatile fluoroacetyl chloride.[1]

Method A: The Halex Reaction (Nucleophilic Fluorination)

This method utilizes the readily available 2-chloro-N-methylacetamide and converts it via a halogen exchange reaction using Potassium Fluoride (KF).[1][2]

  • Precursor: 2-Chloro-N-methylacetamide (CID 66773).[1][2]

  • Reagents: Anhydrous KF (spray-dried), 18-Crown-6 (catalyst), Acetonitrile or Ethylene Glycol.[2]

Protocol:

  • Preparation: Charge a reaction vessel with 2-chloro-N-methylacetamide (1.0 eq) and anhydrous KF (1.5 eq).

  • Catalysis: Add 18-Crown-6 (0.05 eq) to phase-transfer the fluoride ion into the organic solvent (Acetonitrile).[1][2]

  • Reaction: Reflux at 80°C for 12–18 hours. Monitor conversion by GC-MS (looking for mass shift from 107

    
     91).
    
  • Workup: Filter off the KCl salts. Distill the solvent.[1][3]

  • Purification: Vacuum distillation or recrystallization from cold ether/hexanes.[2]

Method B: Aminolysis of Fluoroacetate Esters

This method involves the direct reaction of ethyl fluoroacetate with methylamine.[1]

  • Precursor: Ethyl fluoroacetate (Highly Toxic).[2]

  • Reagent: Methylamine (40% aqueous or methanolic solution).[2]

Protocol:

  • Cooling: Cool a solution of methylamine (2.0 eq) in methanol to 0°C.

  • Addition: Dropwise add ethyl fluoroacetate (1.0 eq) to the amine solution. Caution: Exothermic.[2]

  • Stirring: Allow to warm to room temperature and stir for 4 hours.

  • Isolation: Evaporate solvent under reduced pressure. The product crystallizes upon cooling.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Chloro 2-Chloro-N-methylacetamide (Precursor) Reaction1 Nucleophilic Substitution (Reflux, MeCN) Chloro->Reaction1 KF KF + 18-Crown-6 (Halex Reagent) KF->Reaction1 Ester Ethyl Fluoroacetate (Precursor) Reaction2 Aminolysis (0°C, MeOH) Ester->Reaction2 Amine Methylamine (Reagent) Amine->Reaction2 Product 2-Fluoro-N-methylacetamide (CID 23273373) Reaction1->Product Yield ~75% Reaction2->Product Yield ~90%

Caption: Dual synthetic pathways for 2-Fluoro-N-methylacetamide via Halex reaction or Aminolysis.

Part 4: Mechanism of Action & Toxicology[1][4]

2-Fluoro-N-methylacetamide acts as a prodrug .[1] It is not toxic per se until it is metabolically activated.[1][2] Its toxicity profile mimics that of fluoroacetamide (Compound 1081) and sodium fluoroacetate (Compound 1080), classifying it as a "Lethal Synthesis" poison.[2]

The Lethal Synthesis Pathway
  • Absorption: The N-methyl group enhances lipophilicity, potentially increasing absorption through skin or gut compared to the parent amide.[1]

  • Bioactivation (Step 1): The compound undergoes oxidative demethylation (via CYP450 enzymes) or direct hydrolysis (via amidases) to release Fluoroacetate .[2]

  • Metabolic Deception (Step 2): Fluoroacetate mimics acetate and is activated by Acetyl-CoA Synthetase to form Fluoroacetyl-CoA .[1][2]

  • The Blockade (Step 3): Citrate Synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-Erythro-2-Fluorocitrate .[1][2]

  • Enzyme Inhibition: Fluorocitrate binds irreversibly to Aconitase , the enzyme responsible for converting citrate to isocitrate.[2] This halts the Krebs Cycle (TCA cycle), leading to citrate accumulation, energy failure (ATP depletion), and cellular death.[2]

Mechanism Diagram

Lethal_Synthesis Prodrug 2-Fluoro-N-methylacetamide (Prodrug) Amidase Amidase / CYP450 Prodrug->Amidase FA Fluoroacetate (Toxic Metabolite) CoA_Syn Acetyl-CoA Synthetase FA->CoA_Syn FA_CoA Fluoroacetyl-CoA Cit_Syn Citrate Synthase FA_CoA->Cit_Syn FC (-)-Erythro-Fluorocitrate (The Inhibitor) Aconitase ACONITASE (Target) FC->Aconitase Irreversible Inhibition Amidase->FA CoA_Syn->FA_CoA Cit_Syn->FC TCA TCA Cycle Collapse Aconitase->TCA

Caption: The "Lethal Synthesis" pathway showing metabolic activation to the aconitase inhibitor.

Part 5: Analytical Characterization

For verification of the synthesized product, the following spectral signatures are diagnostic.

1. Proton NMR (


-NMR, 400 MHz, 

)
  • 
     4.85 ppm (Doublet, 2H):  Corresponds to the 
    
    
    
    group.[2] The large coupling constant (
    
    
    ) is the definitive signature of a mono-fluorinated methylene group.[1][2]
  • 
     2.85 ppm (Doublet, 3H):  Corresponds to the 
    
    
    
    group.[2] It appears as a doublet due to coupling with the NH proton (
    
    
    ).[2]
  • 
     6.50 ppm (Broad Singlet, 1H):  The amide NH proton.[2]
    

2. Mass Spectrometry (GC-MS, EI)

  • Molecular Ion (

    
    ):  m/z 91.[2]
    
  • Base Peak: Likely m/z 58 (

    
    ) or m/z 33 (
    
    
    
    ).[2]
  • Diagnostic Loss: Loss of 19 amu (Fluorine) is rarely seen directly; loss of the N-methyl amine fragment is more common.[1][2]

Part 6: Safety & Handling

DANGER: This compound must be treated with the same precautions as Sodium Fluoroacetate (1080) .[2]

  • Hazard Class: Acute Toxin (Oral, Dermal, Inhalation).[2]

  • PPE: Double nitrile gloves, full face shield, and manipulation only inside a certified fume hood.[2]

  • Antidote: There is no universally effective antidote.[2] Ethanol or Glyceryl Monoacetate (Monoacetin) have been used historically to compete with the metabolic conversion of fluoroacetate, but efficacy is time-dependent.[1][2]

  • Decontamination: Treat spills with strong alkaline solution (NaOH) to hydrolyze the amide and defluorinate the resulting acid (requires high temperature/time), or incinerate at >1000°C.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23273373, 2-Fluoro-N-methylacetamide.[1][2] Retrieved from [Link][2]

  • Goncharov, et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research.[2] Journal of Applied Toxicology.[1][2] Retrieved from [Link]

  • Organic Syntheses (1956). Chloroacetamide synthesis (Precursor protocol).[2] Org.[1][2][4][5] Synth. 1956, 36,[2] 15. Retrieved from [Link]

  • Pattison, F. L. M. (1959). Toxic Aliphatic Fluorine Compounds.[2] Elsevier Publishing.[1][2] (Seminal text on the "Lethal Synthesis" mechanism).

  • Gupta, R. C. (2014). Biomarkers in Toxicology.[2] Academic Press.[1][2] (Details on fluorocitrate accumulation).

Sources

Methodological & Application

Application Note & Protocol: N-Methylation of Fluoroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the N-methylation of fluoroacetamide, a critical transformation for synthesizing N-methyl-fluoroacetamide. Given the extreme toxicity of fluoroacetamide, this protocol emphasizes a safety-centric approach, proposing a modern, monoselective methylation strategy to mitigate risks associated with hazardous reagents and overalkylation. We detail a step-by-step procedure, the underlying chemical rationale, and extensive safety measures. This guide is intended for experienced researchers in a well-equipped chemical laboratory.

Introduction: The Significance and Challenges of N-Methylating Fluoroacetamide

N-methylated amides are prevalent motifs in pharmaceuticals and agrochemicals, often enhancing biological activity, metabolic stability, and membrane permeability.[1][2][3] The target molecule, N-methyl-fluoroacetamide, is of significant interest for research into the biological effects of small organofluorine compounds. However, the synthesis is fraught with challenges, primarily stemming from the hazardous nature of the starting material, fluoroacetamide.

Fluoroacetamide is a highly toxic compound that acts as a metabolic poison by disrupting the citric acid cycle.[4] Its handling requires stringent safety protocols.[5][6][7][8] Furthermore, the N-methylation of primary amides can be complicated by overalkylation, yielding the undesired N,N-dimethylated product. Traditional methylating agents like methyl iodide and dimethyl sulfate are effective but are also highly toxic and carcinogenic, compounding the risks of the synthesis.[1][9][10]

This application note presents a protocol that addresses these challenges by employing phenyl trimethylammonium iodide (PhMe₃NI) as a safer, solid methylating agent. This reagent has demonstrated excellent monoselectivity in the N-methylation of primary amides, offering a more controlled and potentially safer alternative to traditional methods.[1][2][10][11]

Reaction Principle: Monoselective N-Methylation

The proposed protocol is based on the deprotonation of the amide N-H proton by a mild base, followed by nucleophilic attack of the resulting amidate anion on the methyl source.

Reaction Scheme:

The choice of a mild base and a sterically accessible, yet stable, methylating agent is crucial for achieving high monoselectivity. Phenyl trimethylammonium iodide, in conjunction with a mild base like cesium carbonate (Cs₂CO₃), has been shown to be highly effective for this purpose, minimizing the formation of the N,N-dimethylated byproduct.[1][11]

Workflow for N-Methylation of Fluoroacetamide

The following diagram outlines the general workflow for the safe and effective N-methylation of fluoroacetamide.

N_Methylation_Workflow Workflow for N-Methylation of Fluoroacetamide cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Strict Adherence to Safety Protocols reagents Prepare Reagents: - Fluoroacetamide - Phenyl Trimethylammonium Iodide - Cesium Carbonate - Anhydrous Toluene start->reagents glassware Dry Glassware Under Inert Atmosphere reagents->glassware combine Combine Reagents in Reaction Vessel under Argon glassware->combine heat Heat Reaction Mixture to 120°C combine->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor cool Cool Reaction to Room Temperature monitor->cool quench Quench with Water and Extract with Ethyl Acetate cool->quench wash Wash Organic Layer with Brine quench->wash dry Dry with Na₂SO₄, Filter, and Concentrate wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end Store Product Appropriately characterize->end

Caption: A generalized workflow for the N-methylation of fluoroacetamide, emphasizing safety and procedural integrity.

Critical Safety Precautions: Handling Fluoroacetamide

WARNING: Fluoroacetamide is extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[4][6][7] All operations must be conducted in a certified, functioning chemical fume hood.

  • Personal Protective Equipment (PPE): A full-face respirator with appropriate cartridges, a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles are mandatory.[8]

  • Engineering Controls: All manipulations of solid fluoroacetamide and its solutions must be performed in a chemical fume hood with a tested and certified face velocity.[7]

  • Spill and Waste Management: Have a spill kit ready containing an absorbent material (e.g., sand or vermiculite).[6][7] All waste, including contaminated glassware and PPE, must be disposed of as hazardous waste according to institutional and governmental regulations.[5]

  • Emergency Procedures: Ensure immediate access to an emergency shower and eyewash station. All personnel must be aware of the location and use of emergency equipment. In case of exposure, seek immediate medical attention.[6][8]

Detailed Experimental Protocol

This protocol is adapted from established methods for the monoselective N-methylation of primary amides.[11]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Fluoroacetamide≥98%ReputableEXTREMELY TOXIC
Phenyl Trimethylammonium Iodide≥98%ReputableSolid, less volatile methylating agent
Cesium Carbonate (Cs₂CO₃)Anhydrous, ≥99%ReputableMild base for monoselectivity
TolueneAnhydrous, ≥99.8%ReputableReaction solvent
Ethyl Acetate (EtOAc)ACS GradeReputableExtraction solvent
Deionized WaterHigh PurityIn-houseFor work-up
Brine (saturated NaCl solution)N/AIn-houseFor washing
Sodium Sulfate (Na₂SO₄)AnhydrousReputableDrying agent
Silica Gel60 Å, 230-400 meshReputableFor column chromatography
Step-by-Step Procedure
  • Preparation:

    • Under an inert atmosphere (Argon or Nitrogen), add fluoroacetamide (1.0 equiv), phenyl trimethylammonium iodide (2.5 equiv), and anhydrous cesium carbonate (2.0 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Reaction:

    • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2-0.3 M with respect to fluoroacetamide.

    • Heat the reaction mixture to 120°C with vigorous stirring in a pre-heated oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully add deionized water to the flask and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[11]

    • Combine the organic layers and wash once with brine.[11]

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N-methyl-fluoroacetamide.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Mechanistic Rationale

The proposed mechanism for the N-methylation of fluoroacetamide using phenyl trimethylammonium iodide is depicted below.

Reaction_Mechanism Proposed Mechanism for N-Methylation of Fluoroacetamide Amide F-CH₂-C(=O)NH₂ Amidate [F-CH₂-C(=O)NH]⁻ Cs⁺ Amide->Amidate Deprotonation Base Cs₂CO₃ MethylatingAgent Ph-N⁺(CH₃)₃ I⁻ Product F-CH₂-C(=O)NHCH₃ Amidate->Product SN2 Attack Byproduct Ph-N(CH₃)₂ + CsI

Caption: The reaction proceeds via deprotonation of the amide followed by an SN2 reaction with the methylating agent.

The use of cesium carbonate as a mild base is key to selectively deprotonating the primary amide without promoting significant side reactions. The resulting cesium amidate is a soft nucleophile that readily attacks the methyl group of the phenyl trimethylammonium iodide in an Sₙ2 fashion. The steric bulk of the methylating agent and the moderate nucleophilicity of the mono-methylated product's nitrogen atom disfavor a second methylation event, leading to high monoselectivity.[1]

Expected Results and Troubleshooting

ParameterExpected OutcomeTroubleshooting
Conversion >80% (based on similar amide methylations)[11]Incomplete reaction: Increase reaction time or temperature slightly (to 130°C). Ensure anhydrous conditions.
Selectivity High monoselectivity (>95%)Formation of N,N-dimethyl product: Ensure the stoichiometry of the base and methylating agent is correct.
Yield 60-85% after purificationLow yield: Optimize purification conditions. Check for product volatility during concentration.
Product Appearance Expected to be a solid or oil at room temperature.Discolored product: Ensure inert atmosphere was maintained. Use activated carbon during work-up if necessary.

Conclusion

The N-methylation of fluoroacetamide is a chemically feasible but hazardous undertaking. The protocol outlined in this application note provides a modern, safety-conscious approach that leverages a less toxic, monoselective methylating agent to mitigate risks. Strict adherence to the detailed safety precautions is paramount for the successful and safe execution of this synthesis. Researchers should always perform a thorough risk assessment before commencing any work with fluoroacetamide.

References

  • Biron, E., & Kessler, H. (2005). A strategy to achieve N-methylation of amino acids. Journal of Organic Chemistry, 70(13), 5183-5189.
  • Google Patents. (n.d.). Process for producing n-methylated organic pigments.
  • Google Patents. (n.d.). Method of preparing fluoroacetamide.
  • Google Patents. (n.d.). Method for the preparation of N-methyl-N-trimethylsilyl trifluoroacetamide.
  • Journal of the Chemical Society C. (n.d.). A rapid method of N-alkylation of amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Retrieved from [Link]

  • Google Patents. (n.d.). Improvement in the preparation of n-vinyl-n-methylacetamide.
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(42), 7315–7319. [Link]

  • Grieco, P., & Gitu, P. M. (2002). Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. Tetrahedron Letters, 43(1), 145-147.
  • ResearchGate. (n.d.). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluoroacetamide. PubChem. Retrieved from [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

  • Jiang, X., Wang, C., Wei, Y., Xue, D., Liu, Z., & Xiao, J. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal, 20(1), 58-63.
  • MP Biomedicals. (2006). Material Safety Data Sheet: Fluoroacetamide. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 1434 - FLUOROACETAMIDE. Retrieved from [Link]

  • Cheng, H.-G., Pu, M., Kundu, G., & Schoenebeck, F. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Letters, 22(2), 331-334. [Link]

  • ResearchGate. (n.d.). Catalytic processes for the N‐methylation of amide. Retrieved from [Link]

  • ACS Publications. (n.d.). Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective, on-resin N-methylation of peptide N-trifluoroacetamides. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Retrieved from [Link]

  • ACS Publications. (n.d.). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Retrieved from [Link]

  • The Curious Wavefunction. (2013). Review on N-methylation. Retrieved from [Link]

  • J-Stage. (n.d.). NEW METHODS AND REAGENTS IN ORGANIC SYNTHESIS. 46. TRIMETHYLSILYLDIAZOMETHANE : A CONVENIENT REAGENT FOR THE O-METHYLATION OF PHENOLS AND ENOLS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Retrieved from [Link]

  • A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]

  • CDC Stacks. (n.d.). Trimethylsilyldiazomethane. Retrieved from [Link]

Sources

Application Note: Detecting Sugar-Protein Interactions with Fluoroacetamide NMR Tags

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in carbohydrate biology, structural biology, and medicinal chemistry.

Abstract: The study of carbohydrate-protein interactions is fundamental to understanding a vast array of biological processes, from cell-cell recognition to pathogenesis. However, these interactions are often characterized by weak affinities and rapid kinetics, making them challenging to probe with many biophysical techniques. This application note provides a detailed guide to leveraging ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with fluoroacetamide-tagged sugars to robustly detect and quantify these interactions. We present the scientific rationale, step-by-step protocols for ligand synthesis and NMR analysis, and expert insights into data interpretation and troubleshooting.

The Rationale: Why Fluoroacetamide and ¹⁹F NMR?

The detection of weak biomolecular interactions requires a technique that is both highly sensitive and exquisitely responsive to subtle environmental changes upon binding. ¹⁹F NMR has emerged as a powerful tool in this domain for several key reasons.[1][2]

  • High Sensitivity & 100% Natural Abundance: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of ¹H.[2] Its 100% natural abundance means no isotopic enrichment is necessary for the tag.

  • "Background-Free" Spectra: Fluorine is virtually absent in biological systems.[2] This bio-orthogonality ensures that the ¹⁹F NMR spectrum is exceptionally clean, with no interfering signals from the protein or other sample components.

  • Extreme Sensitivity to Chemical Environment: The ¹⁹F chemical shift is highly sensitive to its local environment, including changes in polarity, van der Waals interactions, and electrostatic fields.[3] This means that even a subtle conformational change upon a sugar binding to a protein can induce a measurable change in the ¹⁹F NMR signal, such as a chemical shift perturbation or line broadening.[1]

The Fluoroacetamide Tag Advantage:

While various fluorinated tags exist, the monofluoromethyl group (CH₂F) of a fluoroacetamide tag offers a unique balance of properties for studying sugar-protein interactions. It replaces the natural N-acetyl group (CH₃) of common amino sugars like N-acetylglucosamine (GlcNAc), providing a minimally perturbative probe. Research has shown that modifying the acetamide group can modulate the strength of crucial CH–π stacking interactions between the sugar and aromatic residues in the protein's binding pocket.[4] Specifically, the electron-withdrawing nature of the fluorine atom can polarize the remaining C-H bonds, potentially enhancing these key binding interactions.[4]

This guide will focus on ligand-observed NMR techniques, where the ¹⁹F-labeled sugar is the molecule being directly observed. This approach is ideal for studying large proteins, as the protein's size does not complicate the observed spectrum, and it is highly efficient in terms of protein consumption.

Experimental Design & Workflow

The overall process involves three main stages: synthesis of the fluoroacetamide-tagged sugar, preparation of the NMR sample, and acquisition and analysis of the NMR data.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: NMR Experiment cluster_2 Phase 3: Data Analysis A Start: D-Glucosamine B N-fluoroacetylation Reaction A->B C Purification & Characterization B->C D Prepare Protein & Ligand Stocks C->D E NMR Titration Series D->E F 1D ¹⁹F NMR Data Acquisition E->F G Process NMR Spectra F->G H Measure Chemical Shift Perturbations (Δδ) G->H I Non-linear Fit to Binding Isotherm H->I J Determine Dissociation Constant (Kd) I->J

Figure 1. Overall experimental workflow.

Protocols

Protocol 1: Synthesis of N-fluoroacetyl-D-glucosamine (GlcNAc-F)

This protocol describes the synthesis of a fluoroacetamide-tagged GlcNAc ligand by adapting standard N-acetylation procedures.[5] The principle is a nucleophilic acyl substitution where the free amine of glucosamine attacks the carbonyl carbon of fluoroacetic anhydride.

Materials:

  • D-Glucosamine Hydrochloride (GlcN·HCl)

  • Fluoroacetic anhydride

  • Methanol (MeOH), anhydrous

  • Pyridine, anhydrous

  • Dowex 1-X8 resin (carbonate form) or equivalent basic resin

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate/Methanol solvent system for chromatography

Procedure:

  • Preparation of Free Glucosamine:

    • Dissolve D-Glucosamine HCl in 10% aqueous methanol.

    • Add Dowex 1 (carbonate form) resin and stir gently for 1-2 hours at room temperature to neutralize the hydrochloride and generate the free amine form of glucosamine. The resin acts as a base scavenger.

    • Filter off the resin and wash it with methanol.

    • Evaporate the solvent from the combined filtrate under reduced pressure to obtain the free D-glucosamine as a solid. Dry thoroughly under vacuum.

  • N-fluoroacetylation Reaction:

    • Dissolve the dried D-glucosamine in anhydrous pyridine. Pyridine serves as both a solvent and a base to neutralize the fluoroacetic acid byproduct.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add fluoroacetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution. The reaction is exothermic, and maintaining a low temperature minimizes side reactions like O-acetylation.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Evaporate the solvent under reduced pressure. Co-evaporate with toluene several times to remove residual pyridine.

    • The crude product will be a mixture of N-fluoroacetylated GlcNAc, O-fluoroacetylated byproducts, and unreacted starting material.

    • Purify the crude mixture using silica gel column chromatography. A gradient of methanol in ethyl acetate (e.g., starting from 5% and increasing to 20% methanol) is typically effective for separating the desired product.

    • Monitor the column fractions by Thin Layer Chromatography (TLC).

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The ¹⁹F NMR should show a characteristic triplet for the -CH₂F group due to coupling with the adjacent protons.

Protocol 2: Ligand-Observed ¹⁹F NMR Titration

This protocol details how to acquire the ¹⁹F NMR data needed to determine the binding affinity (Kd) of the synthesized GlcNAc-F for a target protein. The experiment involves recording a series of 1D ¹⁹F NMR spectra of a constant concentration of the labeled sugar while titrating in increasing amounts of the protein.

Sample Preparation:

  • Buffer Selection: Prepare a suitable NMR buffer (e.g., 50 mM Phosphate or HEPES, 150 mM NaCl, pH 7.4). The buffer must contain 5-10% D₂O for the spectrometer's lock system.

  • Stock Solutions:

    • Protein Stock: Prepare a concentrated stock solution of the target protein in the NMR buffer. The concentration should be at least 20-fold higher than the desired final concentration in the NMR tube. Determine the precise concentration using a reliable method (e.g., A₂₈₀, BCA assay).

    • Ligand Stock: Prepare a stock solution of the purified GlcNAc-F in the same NMR buffer. A typical starting concentration is 1-2 mM.

  • NMR Sample Series:

    • The goal is to create a series of samples with a fixed ligand concentration and increasing protein concentrations.

    • Initial Sample (Ligand only): Prepare the first NMR sample containing only the GlcNAc-F at the desired final concentration (e.g., 50 µM) in the NMR buffer. This serves as the reference (zero protein) point.

    • Titration Points: Prepare a series of subsequent samples by adding increasing volumes of the concentrated protein stock to a fixed amount of the ligand. The total volume should be kept constant. A typical titration series might cover a protein concentration range from 0.1x to 10x the expected Kd.

Table 1: Example Titration Series Setup

Sample #Final Ligand Conc. (µM)Final Protein Conc. (µM)Ligand Stock (µL)Protein Stock (µL)Buffer (µL)
1500250475
25010255470
350252512.5462.5
450502525450
5501002550425
65020025100375
75040025200275
8508002540075
Assuming a 1 mM ligand stock and a 2 mM protein stock for a final volume of 500 µL.

NMR Data Acquisition:

  • Spectrometer: Use an NMR spectrometer equipped with a probe capable of detecting ¹⁹F.

  • Experiment: A simple 1D ¹⁹F experiment with ¹H decoupling is usually sufficient.

  • Key Parameters:

    • Temperature: Maintain a constant temperature (e.g., 298 K) for all samples.

    • Sweep Width: A sweep width of ~30-40 ppm is typically adequate to cover the chemical shift range of the fluoroacetamide tag.[4]

    • Number of Scans (NS): This will depend on the concentration of your ligand. For a ~50 µM sample, 1024 to 4096 scans may be necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of at least 1 second (a value of 5s is robust) to ensure full relaxation of the ¹⁹F nucleus between scans.[4]

    • Referencing: Use an internal or external reference standard. A common external reference is trifluoroacetic acid (TFA). For internal referencing, a non-binding fluorinated compound can be added, but must be validated first.[6]

Data Analysis and Interpretation

The binding of GlcNAc-F to the protein will cause a change in the local electronic environment of the fluorine atom, resulting in a shift in its resonance frequency. This is known as a Chemical Shift Perturbation (CSP). For interactions in the fast exchange regime (typical for weak binders), a single, population-weighted average signal is observed that shifts progressively as more protein is added.

Protocol 3: Calculating the Dissociation Constant (Kd)
  • Process the Spectra:

    • Apply standard processing steps to all 1D ¹⁹F spectra in the titration series: Fourier transformation, phase correction, and baseline correction. Ensure that processing parameters are identical for all spectra to allow for accurate comparison.

  • Measure Chemical Shifts:

    • Carefully measure the chemical shift (δ) of the GlcNAc-F signal in each spectrum.

  • Calculate Chemical Shift Perturbation (Δδ):

    • The CSP for each titration point is the absolute difference between the observed chemical shift (δ_obs) and the chemical shift of the free ligand (δ_free, from the sample with zero protein).

    • Δδ = |δ_obs - δ_free|

  • Plot the Data:

    • Create a plot of Δδ (y-axis) versus the total protein concentration [P]total (x-axis). The resulting plot should show a hyperbolic curve, indicating saturation of the ligand's binding site.

  • Fit the Binding Isotherm:

    • Fit the plotted data to the following one-site binding equation using a non-linear regression software (e.g., Origin, GraphPad Prism, Python with SciPy):

    Δδ = Δδ_max * (([L]t + [P]t + Kd) - sqrt(([L]t + [P]t + Kd)² - 4[L]t[P]t)) / (2*[L]t)

    Where:

    • Δδ is the observed chemical shift perturbation at each titration point.

    • Δδ_max is the maximum chemical shift perturbation at saturation (one of the parameters to be fitted).

    • [L]t is the total concentration of the ligand (held constant).

    • [P]t is the total concentration of the protein at each titration point.

    • Kd is the dissociation constant (the parameter you want to determine).

The fitting algorithm will provide the best-fit values for Kd and Δδ_max, along with the error associated with the fit.

G cluster_0 Data Processing & Fitting cluster_1 Result A 1. Stacked 1D ¹⁹F Spectra (Increasing [Protein]) B 2. Plot Δδ vs. [Protein] A->B Extract δobs Calculate Δδ C 3. Non-linear Regression Fit B->C Fit to Binding Equation D Kd = [Value] ± [Error] C->D Output

Figure 2. Data analysis workflow for Kd determination.

Troubleshooting and Expert Insights

Problem Possible Cause(s) Recommended Solution(s)
Poor Signal-to-Noise Low ligand concentration; Insufficient number of scans.Increase ligand concentration if possible without causing solubility issues. Increase the number of scans (NS). Ensure the relaxation delay (d1) is adequate.
No Chemical Shift Change No binding occurs; The fluorine tag is located in a part of the molecule that is not affected by binding.Confirm protein activity with an orthogonal assay. Consider synthesizing a ligand with the tag at a different position if possible.
Signal Broadening Instead of Shifting Intermediate exchange on the NMR timescale (k_ex ≈ Δω).[4]This is also indicative of binding. Lineshape analysis can be used to extract kinetic and thermodynamic data.[4] Alternatively, changing the temperature can sometimes shift the exchange regime towards fast or slow exchange.
Poor Fit to Binding Isotherm (Low R²) Data points do not reach saturation; Non-specific binding; Protein aggregation at high concentrations.Extend the protein titration to higher concentrations to ensure saturation is reached.[7] Check for protein precipitation visually and by monitoring the NMR signal linewidth and intensity. If non-specific binding is suspected, consider using a competition experiment with a known binder.
Inconsistent Chemical Shifts Spectrometer drift; Temperature fluctuations; Lack of proper referencing.Use a stable internal or external reference for all measurements.[6] Ensure the sample temperature has equilibrated before starting acquisition and remains constant throughout the series.

Conclusion

The use of fluoroacetamide-labeled sugars in conjunction with ¹⁹F NMR spectroscopy provides a robust, sensitive, and highly informative method for characterizing sugar-protein interactions. The bio-orthogonal nature of the ¹⁹F nucleus and its sensitivity to the local environment allow for the clear detection of binding events, even for weak and transient complexes. The ligand-observed protocols detailed here are efficient, require minimal amounts of protein, and can be readily applied to determine quantitative binding affinities. By following these validated protocols and data analysis workflows, researchers can gain critical insights into the molecular recognition events that govern carbohydrate biology, accelerating projects in drug discovery and chemical biology.

References

  • Hu, P. (2014). N-Acetylglucosamine: Production and Applications. Applied Microbiology and Biotechnology, 98(16), 6981-6991. [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2017). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc-Containing Sugars. Chemistry – A European Journal, 23(23), 5438-5442. [Link]

  • Kuepper, A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12895–12904. [Link]

  • Pomerantz, W. C., et al. (2013). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical Journal, 105(3), 679-688. [Link]

  • Yilmaz, A., et al. (2011). Peracetylated 4-Fluoro-glucosamine Reduces the Content and Repertoire of N- and O-Glycans without Direct Incorporation. Journal of Biological Chemistry, 286(24), 21721-21731. [Link]

  • Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(5), 1312-1330. [Link]

  • Prosser, R. S., & Kitevski-LeBlanc, J. (2021). A beginner's guide to 19F NMR and its role in drug screening. Biophysical Reports, 1(1), 100004. [Link]

  • Ye, L., Larda, S. T., Frank Li, Y. F., Manglik, A., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 97–103. [Link]

  • Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(9), 1611-1624. [Link]

  • Genentech, Eli Lilly, Regensburg University. (2021, November 1). 19F NMR of Pharmaceuticals [Video]. YouTube. [Link]

  • University of Washington Chemistry Department. Saturation Transfer Difference (STD) - NMR experiment procedure. [Link]

  • Danielson, J. R., & Falke, J. J. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. [Link]

Sources

Application Note & Protocol: Synthesis of N-Methyl-2-fluoroacetamide via Acylation with Fluoroacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The formation of amide bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The N-fluoroacetyl group, specifically, is a valuable motif used to modulate the physicochemical properties of bioactive molecules, such as metabolic stability and membrane permeability. This document provides a comprehensive guide to the synthesis of N-methyl-2-fluoroacetamide, a model compound, through the coupling of methylamine with the highly reactive electrophile, fluoroacetyl chloride.

This protocol is designed for researchers in synthetic chemistry and drug development. It moves beyond a simple recitation of steps to explain the critical parameters and mechanistic underpinnings of the reaction, ensuring both successful execution and a deep understanding of the chemical transformation. We will detail a robust procedure based on the Schotten-Baumann reaction conditions, which involve the acylation of an amine in the presence of a base to neutralize the hydrogen chloride byproduct.[3]

Reaction Principle: Nucleophilic Acyl Substitution

The reaction between an acyl chloride and an amine proceeds via a well-established nucleophilic addition-elimination mechanism.[4][5] This two-stage process is highly efficient due to the exceptional electrophilicity of the carbonyl carbon in the acyl chloride, which is enhanced by the electron-withdrawing nature of both the chlorine and fluorine atoms.

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of fluoroacetyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[6]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is eliminated.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base (in this protocol, triethylamine) to yield the final N-methyl-2-fluoroacetamide and the hydrochloride salt of the base.[4]

Caption: Nucleophilic Addition-Elimination Mechanism.

Critical Experimental Parameters: A Scientist's Perspective

The success of this synthesis hinges on the careful control of several key variables. Simply mixing the reagents is insufficient; understanding the function of each component is crucial for achieving high yield and purity.

  • Solvent Selection: An aprotic solvent is mandatory to prevent reaction with the highly reactive fluoroacetyl chloride. Dichloromethane (DCM) is an excellent choice due to its inertness, ability to dissolve the reactants, and low boiling point, which facilitates removal during work-up.[3][7] Ensure the solvent is anhydrous, as any water will hydrolyze the acyl chloride.

  • Base Stoichiometry and Type: The reaction liberates one equivalent of hydrogen chloride (HCl), which will protonate the starting methylamine, rendering it non-nucleophilic.[4][8] To prevent this, at least one stoichiometric equivalent of a non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIEA), must be added as an HCl scavenger.[3][7] Using a slight excess (1.1-1.2 equivalents) of the base can ensure the complete neutralization of HCl.

  • Temperature Control: The acylation of amines is a highly exothermic reaction.[8] Uncontrolled temperature can lead to side reactions and degradation of the product. The reaction should be initiated at a reduced temperature (0 °C) by placing the reaction vessel in an ice-water bath.[1][7] The fluoroacetyl chloride must be added dropwise to allow for effective heat dissipation.[7]

  • Reagent Purity and Handling:

    • Fluoroacetyl Chloride: This reagent is extremely toxic, corrosive, and moisture-sensitive.[9][10] It should always be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE). It must be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

    • Methylamine: As a gas at room temperature, methylamine is typically used as a solution in THF, water, or ethanol.[11] For this protocol, a solution in anhydrous THF is recommended to maintain a water-free environment. Alternatively, methylamine hydrochloride salt can be used, but this requires an additional equivalent of base to generate the free amine in situ.[12]

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )Mmol (Equiv.)AmountSupplier
Fluoroacetyl chlorideC₂H₂ClFO96.4910.0 (1.0)0.77 mL (0.96 g)Sigma-Aldrich
Methylamine (2.0 M in THF)CH₅N31.0611.0 (1.1)5.5 mLSigma-Aldrich
Triethylamine (TEA)C₆H₁₅N101.1912.0 (1.2)1.67 mL (1.21 g)Sigma-Aldrich
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-50 mLFisher Scientific
Deionized WaterH₂O18.02-As neededMillipore
Hydrochloric Acid (1 M aq.)HCl36.46-As neededVWR
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01-As neededVWR
Saturated Sodium Chloride (Brine)NaCl58.44-As neededVWR
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededVWR
Equipment
  • 100 mL two-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Addition funnel (optional, for larger scale)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • TLC plates (Silica gel 60 F₂₅₄)

Detailed Experimental Protocol

Caption: Experimental workflow for the synthesis of N-methyl-2-fluoroacetamide.

Step-by-Step Procedure:

  • Setup: To an oven-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane (40 mL) under a nitrogen or argon atmosphere.

  • Amine & Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) followed by the 2.0 M solution of methylamine in THF (5.5 mL, 11.0 mmol) via syringe.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0 °C.

  • Acyl Chloride Addition: Slowly add fluoroacetyl chloride (0.77 mL, 10.0 mmol) dropwise to the stirred solution over approximately 15 minutes using a syringe. A white precipitate (triethylamine hydrochloride) will form immediately.

  • Initial Reaction: Maintain the reaction mixture at 0 °C and continue stirring for an additional 30 minutes.

  • Completion of Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Monitoring (Optional but Recommended): Monitor the reaction's progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate as eluent), checking for the consumption of the limiting reagent.

  • Work-up & Extraction: a. Quench the reaction by slowly adding deionized water (20 mL). b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess amines, saturated aqueous NaHCO₃ (1 x 20 mL), and finally, brine (1 x 20 mL). d. Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter.

  • Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude N-methyl-2-fluoroacetamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

Safety and Hazard Management

This protocol involves several hazardous materials and requires strict adherence to safety procedures. A thorough risk assessment should be conducted before beginning any work.

  • Fluoroacetyl Chloride: EXTREMELY TOXIC AND CORROSIVE. Inhalation of vapors may be fatal, and it can cause severe skin and eye burns.[9][10] Symptoms of exposure may be delayed.[10] All manipulations must be performed in a certified chemical fume hood.

  • Methylamine: Flammable and toxic. Handle with care.

  • Dichloromethane (DCM): A suspected carcinogen and a volatile organic compound.[13] Minimize exposure by handling it in a fume hood.

  • Triethylamine: Corrosive and flammable with an overpowering odor.

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves may not be sufficient for prolonged DCM exposure; consult a glove compatibility chart) must be worn at all times.

  • Waste Disposal: All chemical waste, including aqueous washes and contaminated materials, must be disposed of according to institutional and local environmental regulations.

References

  • Patil, P., et al. (2012). A facile amidation of chloroacetyl chloride using DBU. Journal of Chemical and Pharmaceutical Research, 4(1), 136-140. Retrieved from [Link]

  • Vedantu. (n.d.). Methyl amine reacts with acetyl chloride to form. Retrieved from [Link]

  • Clark, J. (2015). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2022). Acid chloride reaction with amine. Retrieved from [Link]

  • Chemistry For Everyone. (2023, June 29). How Is Methylamine Synthesized? [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Clark, J. (2015). Reaction between acyl chlorides and amines. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • ResearchGate. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Common Conditions: Acid Cl + Amine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • University of Rochester. (n.d.). Methylene Chloride Safety. Retrieved from [Link]

  • EPA. (2024). A GUIDE TO COMPLYING WITH THE 2024 METHYLENE CHLORIDE REGULATION. Retrieved from [Link]

  • PubChem. (n.d.). Fluoroacetamide. National Institutes of Health. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Troubleshooting for Toxic Fluorinated Amide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent" Hazard

User Note: This guide addresses a specific class of bioisosteres used in medicinal chemistry: monofluoroacetamides (e.g., 2-fluoroacetamide) and trifluoroacetamides (e.g., 2,2,2-trifluoroacetamide).

While trifluoro- derivatives are primarily corrosive/irritants, monofluoro- derivatives are metabolic poisons . They possess a "latent period" of toxicity—exposure often causes no immediate pain or burn, yet lethal metabolic inhibition occurs hours later. This guide treats all fluorinated amide intermediates with the highest containment protocols to prevent cross-contamination and accidental exposure.

Module 1: Mechanism of Toxicity (The "Why")

Q: Why are monofluoroacetamides considered more dangerous than standard toxic reagents?

A: Unlike corrosive acids that burn immediately, monofluoroacetamides act via "Lethal Synthesis." The compound itself is not the ultimate poison; your body metabolizes it into one.

  • Absorption: The amide is absorbed (often transdermally) or inhaled.

  • Hydrolysis: Liver amidases hydrolyze the amide bond, releasing fluoroacetate .

  • The Trap: Fluoroacetate mimics acetate in the Krebs Cycle (Tricarboxylic Acid Cycle). It condenses with oxaloacetate to form fluorocitrate .

  • The Blockade: Fluorocitrate irreversibly binds to the enzyme aconitase . This halts cellular respiration, leading to citrate accumulation, calcium chelation, and eventual cardiac/CNS failure.

Visualization: The Lethal Synthesis Pathway

Figure 1: Metabolic activation pathway of fluoroacetamide toxicity.

ToxicityPath FAM Fluoroacetamide (Precursor) FAC Fluoroacetate (Active Metabolite) FAM->FAC Hydrolysis (Liver Amidases) FCoA Fluoroacetyl-CoA FAC->FCoA Acetyl-CoA Synthetase FCit (-)-Erythro-Fluorocitrate (The Inhibitor) FCoA->FCit Citrate Synthase Acon ACONITASE (Enzyme) FCit->Acon Irreversible Binding Block Krebs Cycle COLLAPSE Acon->Block Cellular Respiration Fails

Module 2: PPE & Engineering Controls

Q: My standard nitrile gloves are swelling. What should I use?

A: Swelling indicates chemical permeation. Fluorinated amides, often dissolved in organic solvents (DCM, DMF), can permeate standard disposable nitrile gloves (4-6 mil) in minutes.

Recommendation:

  • Primary Layer: 4H® or Silver Shield® (Laminate) gloves. These provide broad-spectrum resistance to permeation.

  • Secondary Layer: Standard Nitrile gloves (worn over the laminate) to provide dexterity and grip.

Q: What are the fume hood requirements?

A: Volatility is a major risk.

  • Sash Height: Maintain below 18 inches (45 cm).

  • Face Velocity: Must be certified between 0.4 m/s and 0.6 m/s (80–120 fpm).

  • Alarms: Ensure low-flow alarms are functional. Never disable them.

PPE Selection Matrix
Hazard LevelQuantityPhysical StateRequired GlovesRespiratory Protection
Low < 100 mgSolid/CrystalDouble Nitrile (min 5 mil)Fume Hood (No respirator needed)
Medium 100 mg - 5 gSolution/OilLaminate Liner + Nitrile OuterFume Hood
High > 5 gVolatile LiquidLaminate Liner + Nitrile OuterFume Hood + SCBA (if spill risk)

Module 3: Troubleshooting Experimental Issues

Issue 1: Unexpected Pressure Buildup in Reaction Vials

Diagnosis: Hydrolysis-Induced Gas Generation. Fluorinated amides are susceptible to hydrolysis, especially under acidic or basic catalysis.

  • Mechanism: R-CF2-CONH-R' + H2O → R-CF2-COOH (Acid) + H2N-R' (Amine).

  • The Danger: If the resulting fluorinated acid is volatile (e.g., Trifluoroacetic acid, bp 72°C) or if the amine is gaseous (e.g., Methylamine), pressure will spike rapidly in sealed vessels.

Solution:

  • Ventilation: Never heat these reactions in a sealed vessel without a pressure-relief mechanism (e.g., a balloon or bubbler).

  • Dry Solvents: Ensure strict anhydrous conditions. Use molecular sieves (3Å or 4Å) for solvents like DMF or DCM to prevent background hydrolysis.

Issue 2: "Disappearing" Spots on TLC Plates

Diagnosis: On-Plate Decomposition. Silica gel is slightly acidic. Fluorinated amides can hydrolyze on the silica surface during the run, causing the spot to streak or vanish.

Solution:

  • Pre-treat the Plate: Run the TLC plate in a solvent system containing 1% Triethylamine (TEA) before spotting your compound. This neutralizes the silica acidity.

  • Alternative Monitoring: Use LC-MS (Liquid Chromatography-Mass Spectrometry) for reaction monitoring. It is more reliable for detecting the intact amide mass [M+H]+.

Issue 3: Difficulty Removing Solvents (High Boiling Point)

Diagnosis: Hydrogen Bonding. Fluorinated amides form strong hydrogen bond networks, making them difficult to strip on a rotavap, often leading to "oiling out" rather than crystallization.

Solution:

  • Azeotropic Distillation: Do not just increase heat (risk of decomposition).[1] Add Heptane or Toluene and rotavap. This breaks the H-bond network and helps co-distill the solvent.

Module 4: Emergency Response & Waste Disposal

Q: A drop landed on my lab coat. It didn't burn. Am I safe?

A: NO. Treat it as a life-threatening exposure. As detailed in Module 1, the "latent period" means you will not feel pain until metabolic collapse begins.

Immediate Protocol:

  • Remove: Isolate the contaminated clothing immediately (cut it off if necessary to avoid pulling over the head).

  • Wash: Irrigate skin with water for 15 minutes.

  • Medical: Transport to ER immediately. Inform them of "Potential Fluoroacetate Poisoning" (bring the SDS).

    • Note: Standard Calcium Gluconate gel (used for HF burns) is NOT the antidote for fluoroacetamide metabolic poisoning, though it may be used if HF hydrolysis is suspected. The critical medical intervention involves ethanol loading or specific antidotes (e.g., monoacetin) to outcompete the poison in the Krebs cycle, subject to medical direction.

Q: How do I dispose of the aqueous waste from the workup?

A: Segregation is Non-Negotiable.

  • Do NOT pour down the sink.[2]

  • Do NOT mix with general organic solvents (risk of reaction/heat).

Disposal Workflow: Figure 2: Safe Waste Segregation Logic.

WasteFlow Waste Reaction Waste (Fluorinated Amide) Check Check pH Waste->Check Acidic Acidic (pH < 4) Risk: HF/TFA Fumes Check->Acidic Yes Basic Basic/Neutral Check->Basic No Neut Neutralize carefully (Sat. NaHCO3 or Ca(OH)2) Acidic->Neut Slow Addition (Ice Bath) Bin Segregated Waste Container Label: 'TOXIC FLUORINATED ORGANICS' Basic->Bin Neut->Bin

Protocol: Safe Quenching of Reaction Mixtures

Use this when terminating a synthesis reaction containing excess fluorinated amide.

  • Cool: Place reaction vessel in an ice-water bath (0°C).

  • Dilute: Add a non-reactive solvent (e.g., DCM or Toluene) to increase volume and heat capacity.

  • Quench: Slowly add Saturated Aqueous Sodium Bicarbonate (NaHCO3) .

    • Warning: If trifluoroacetic acid equivalents are present, CO2 gas will evolve rapidly. Add dropwise.

  • Verify: Check pH of the aqueous layer.[3] It should be slightly basic (pH 8-9) to ensure any free HF or acid byproducts are neutralized.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Fluoroacetamide (Compound Summary). National Library of Medicine. Retrieved February 4, 2026. [Link]

  • Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148-161.[4] [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-fluoroacetamide. [Link][5]

Sources

purification methods for 2-Fluoro-N-methylacetamide: distillation vs crystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 2-Fluoro-N-methylacetamide (2-FNMA) . It addresses the specific physicochemical challenges of this fluorinated amide, particularly its low melting point and potential for thermal degradation.[1]

Case ID: 2-FNMA-PUR-001 Compound: 2-Fluoro-N-methylacetamide (CAS: 459-05-2) Classification: Fluorinated Amide / Metabolic Toxin Precursor Support Level: Senior Application Scientist[1]

Executive Summary & Decision Matrix

The Core Challenge: 2-FNMA presents a "phase-boundary" challenge.[1] With a melting point typically near room temperature (approx. 25–40°C depending on purity) and a high boiling point at atmospheric pressure, it behaves as a viscous oil or a waxy solid.[1]

  • Distillation is the robust method for bulk isolation but requires high vacuum to prevent thermal decomposition.

  • Crystallization is superior for ultra-high purity (>99.5%) but is prone to "oiling out" due to the compound's low melting point.

Method Selection Triage

Use the following logic to determine the correct workflow for your crude material.

DecisionMatrix Start Crude 2-FNMA State StateCheck Is it a Solid or Oil? Start->StateCheck Oil Dark/Viscous Oil StateCheck->Oil Oil Solid Waxy/Off-White Solid StateCheck->Solid Solid Distill METHOD A: Vacuum Distillation (Primary Isolation) Oil->Distill Remove oligomers/salts PurityCheck Est. Purity (NMR/GC) Solid->PurityCheck PurityCheck->Distill < 95% Cryst METHOD B: Low-Temp Crystallization (Final Polish) PurityCheck->Cryst > 95% Distill->Cryst Optional: Ultra-high purity required

Figure 1: Decision matrix for selecting the purification methodology based on the physical state and purity of the crude material.[1]

Method A: Vacuum Distillation (Primary Isolation)[1]

Best For: Crude reaction mixtures (e.g., from ethyl fluoroacetate + methylamine), removal of salts, and handling "oily" crude.[1][2]

Critical Parameters
ParameterSpecificationReason
Vacuum Level < 5 mmHg (High Vacuum)Reduces BP to < 80°C to avoid thermal decomposition (browning).[1]
Bath Temp Max 110°CAmides are prone to thermal degradation/polymerization at high heat.[1]
Condenser Warm Water (40°C) or Air CRITICAL: 2-FNMA may solidify in a cold condenser, causing dangerous pressure buildup.[1]
Troubleshooting Guide (Q&A)

Q: The material is solidifying inside the condenser and blocking the flow.[1] What do I do?

  • Diagnosis: You are using a standard cold-water condenser.[1] Because 2-FNMA has a melting point near RT, it freezes on contact with cold glass.[1]

  • Fix: Stop the distillation immediately. Switch to an air condenser or circulate warm water (35–45°C) through the jacket.[1] If a blockage occurs, gently warm the condenser with a heat gun to melt the plug into the receiving flask.[1]

Q: The distillate is coming over yellow/brown instead of clear.

  • Diagnosis: Thermal decomposition.[1][3] Your oil bath temperature is too high, or your vacuum is insufficient.[1]

  • Fix:

    • Check vacuum integrity (grease joints, check pump oil).[1]

    • Lower the bath temperature.[1]

    • If the color persists, you may be co-distilling impurities.[1] Collect the main fraction only after the "forerun" passes.[1]

Q: The vacuum pressure fluctuates wildly ("bumping").

  • Diagnosis: Residual solvent (ethanol or water) or dissolved methylamine gas is outgassing.[1]

  • Fix: Degas the crude oil thoroughly before attaching the distillation head. Stir the crude under high vacuum at room temperature for 30 minutes until bubbling ceases.

Method B: Low-Temperature Crystallization (High Purity)[1]

Best For: Final polishing of distilled material to reach >99% purity for biological assays.[1]

Protocol: The "Cold-Crash" Technique

Since 2-FNMA is a low-melting solid, standard recrystallization (boil and cool to RT) often fails.[1] You must use a low-temperature approach.

Solvent System:

  • Solvent A (Good Solvent): Dichloromethane (DCM) or Ethyl Acetate (minimal amount).[1]

  • Solvent B (Anti-Solvent): Hexane or Pentane.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1g of 2-FNMA in the minimum amount of Solvent A (approx. 1–2 mL) at room temperature. Do not heat significantly.[1]

  • Cloud Point: Add Solvent B dropwise until a faint, persistent cloudiness appears.[1]

  • Clarify: Add 1–2 drops of Solvent A to make it clear again.[1]

  • Nucleation: Place the flask in a -20°C freezer immediately. Do not cool slowly on the bench, or it will oil out.[1]

  • Harvest: Filtration must be done quickly with chilled glassware to prevent the solid from melting on the filter.[1]

Troubleshooting Guide (Q&A)

Q: I see oil droplets at the bottom instead of crystals ("Oiling Out").

  • Diagnosis: The compound entered the "metastable oil zone" before crystallizing.[1] This happens if the concentration is too high or the temperature dropped too slowly.[1]

  • Fix:

    • Re-dissolve the oil by adding a small amount of Solvent A.[1]

    • Seed it: Add a tiny crystal of pure 2-FNMA (if available) or scratch the glass with a rod.[1]

    • Cool strictly to 0°C first, then -20°C.

Q: My yield is very low (< 30%).

  • Diagnosis: The compound is too soluble in the solvent mixture, or the melting point is interfering.[1]

  • Fix: Concentrate the mother liquor and repeat the process (Second Crop). Alternatively, switch to a more non-polar system (e.g., Diethyl ether/Pentane) if solubility in Hexane is too high.[1]

Safety Protocol: The "Lethal Synthesis" Risk[1]

WARNING: 2-Fluoro-N-methylacetamide is a derivative of fluoroacetic acid.[1]

Mechanism of Toxicity: Upon ingestion or absorption, this compound can hydrolyze to fluoroacetate .[1] Fluoroacetate mimics acetate in the Krebs cycle, forming fluorocitrate .[1] Fluorocitrate irreversibly inhibits aconitase, halting cellular respiration (The "Lethal Synthesis").[1]

Mandatory Safety Measures:

  • Double-Gloving: Nitrile gloves are standard, but change them immediately upon splash contact.[1]

  • Bleach Neutralization: All glassware and spills should be treated with a 10% bleach (sodium hypochlorite) or strong NaOH solution.[1] This accelerates the hydrolysis and defluorination of the residue over time (though slow).[1]

  • No Acidification: Never mix waste with acid; this can generate volatile fluoroacetic acid.[1]

References

  • Conformational Analysis & Properties: Abraham, R. J., et al. "Conformational analysis in N-methylfluoroamides.[1] A theoretical, NMR and IR investigation." Journal of the Chemical Society, Perkin Transactions 2, vol. 2000, no.[1] 11, pp. 2221–2228.[1]

  • Synthesis & Toxicity Context: Bacon, J. C. "Method of preparing fluoroacetamide."[1][4] U.S. Patent 2,416,607, 1947.[1] (Provides foundational data on fluoroacetamide distillation/isolation).

  • General Amide Purification: Armarego, W. L. F., and Chai, C. L. L.[1] Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.[1] (Standard reference for general amide handling).

Sources

Technical Support Center: 2-Fluoro-N-methylacetamide (2-FNMA) Stability

[1]

CRITICAL SAFETY WARNING

High Toxicity Hazard: 2-Fluoro-N-methylacetamide is a structural analog of fluoroacetamide and a precursor to fluoroacetic acid .[1] Upon hydrolysis or metabolic processing, it releases fluoroacetate, a potent inhibitor of the Krebs cycle (specifically the enzyme aconitase).

  • Handling: Use only in a certified chemical fume hood.

  • Waste: Segregate as P-listed hazardous waste (US EPA classification for fluoroacetamide analogs). Do not dispose of down the drain.

Part 1: Stability Profile & Chemical Behavior

Q1: Is 2-Fluoro-N-methylacetamide stable in aqueous solution?

Answer: 2-FNMA exhibits moderate kinetic stability in aqueous solution at neutral pH (6.0–8.[1]0) but is susceptible to hydrolysis under acidic or basic extremes.[1]

  • Neutral pH (pH 7): The compound is stable for short-term handling (24–48 hours) at room temperature.[1] For long-term storage, aqueous solutions should be frozen at -20°C or -80°C.

  • Acidic/Basic pH: The presence of the electron-withdrawing fluorine atom on the

    
    -carbon creates a significant inductive effect (
    
    
    ).[1] This withdraws electron density from the carbonyl carbon, making it more electrophilic than non-fluorinated N-methylacetamide.[1] Consequently, base-catalyzed hydrolysis (attack by OH⁻) is accelerated compared to standard alkyl amides.[1]
Q2: What are the specific degradation products?

Answer: The primary degradation pathway is Amide Hydrolysis , cleavage of the C-N bond.

  • Product A: Fluoroacetic acid (or Fluoroacetate anion, depending on pH).

  • Product B: Methylamine (or Methylammonium cation).[1]

Note on Defluorination: Spontaneous chemical defluorination (breaking the C-F bond) is negligible under standard laboratory conditions. The C-F bond energy (~116 kcal/mol) is too high for hydrolysis by water at ambient temperatures. Defluorination typically requires enzymatic cleavage (e.g., by specific dehalogenases) or harsh reduction methods.[1]

Q3: What is the recommended storage condition for stock solutions?

Answer: To maximize stability and prevent "silent" hydrolysis:

  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions (anhydrous).[1]

  • Temperature: Store at -20°C.

  • Aqueous Dilution: Prepare aqueous working solutions immediately prior to use. Do not store dilute aqueous solutions for >1 week at 4°C.

Part 2: Troubleshooting & Diagnostics

Q4: I see an extra peak in my HPLC chromatogram. Is it degradation?

Answer: Use the following diagnostic logic to identify the impurity.

Symptom: New peak appearing at the solvent front (early elution) or near the void volume.

  • Cause: Hydrolysis has occurred.[1][2]

  • Explanation: The degradation products, Methylamine and Fluoroacetic acid , are small, highly polar molecules. On a standard C18 Reverse-Phase column, they will not retain well and will elute very early compared to the moderately polar 2-FNMA.

  • Confirmation: Check the pH of your solution. A drift toward the pKa of the degradation products (Fluoroacetic acid pKa ≈ 2.6; Methylamine pKa ≈ 10.6) indicates hydrolysis.[1]

Q5: Can I autoclave buffers containing 2-FNMA?

Answer: NO.

  • Chemical Instability: The high temperature (121°C) and pressure will drive rapid amide hydrolysis, significantly degrading the compound.

  • Safety Hazard: Autoclaving may volatilize toxic degradation byproducts or the compound itself, contaminating the autoclave and posing an inhalation risk to the user.

  • Solution: Prepare the solution in sterile water/buffer and use 0.22 µm filtration (PES or PVDF membranes are compatible).

Part 3: Experimental Protocols

Protocol A: Stability Monitoring via HPLC-UV

Rationale: 2-FNMA lacks a strong chromophore (like a benzene ring).[1] Detection must rely on the amide bond absorption (205–210 nm). High-purity solvents are required to minimize background noise.[1]

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Do not use TFA; it absorbs at 210 nm)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 210 nm (Reference: 360 nm)
Injection Vol 10 µL

Data Interpretation:

  • 2-FNMA Retention Time: ~3.5 – 5.0 min (system dependent).[1]

  • Degradation Products: < 1.5 min (often co-eluting with solvent front).[1]

Protocol B: Half-Life Determination ( )

Use this protocol to validate stability in your specific assay buffer.[1]

  • Preparation: Prepare a 10 mM solution of 2-FNMA in the target buffer.[1]

  • Incubation: Aliquot into glass HPLC vials. Incubate at 37°C (or assay temperature).

  • Sampling: Inject samples at

    
     hours.
    
  • Calculation: Plot

    
     vs. Time (
    
    
    ).
    • Slope

      
       = First-order rate constant.[1]
      

Part 4: Visualizing the Degradation Pathway

The following diagram illustrates the hydrolysis mechanism and the decision logic for troubleshooting stability issues.

Gcluster_0Degradation Mechanismcluster_1Troubleshooting LogicFNMA2-Fluoro-N-methylacetamide(2-FNMA)HydrolysisHydrolysis(Acid/Base Catalyzed)FNMA->Hydrolysis+ H2OProductsFluoroacetic Acid + MethylamineHydrolysis->ProductsC-N Bond CleavageObservationObservation:Extra Peak at Solvent FrontCheckPHCheck Buffer pHObservation->CheckPHDecisionIs pH < 4 or > 9?CheckPH->DecisionAction1High Probability of Hydrolysis.Adjust pH to 6.0-8.0.Decision->Action1YesAction2Check Purity of Stock.(Possible synthesis impurity)Decision->Action2No

Figure 1: Degradation pathway of 2-FNMA via amide hydrolysis and troubleshooting logic for HPLC analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12542, Fluoroacetamide. Retrieved from [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry.[1] An introduction to the C–F bond. Chemical Society Reviews.[3] (Contextual grounding for C-F bond stability).

  • Wikipedia (2025). Methyl fluoroacetate: Chemical properties and stability.[1] Retrieved from [Link]

Technical Support Center: Troubleshooting Low Conversion in Fluoroacetate Aminolysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for fluoroacetate aminolysis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low conversion rates, during the synthesis of fluoroamides from fluoroacetate esters. As your dedicated application scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to diagnose and solve issues in your own work.

The aminolysis of esters is a fundamental yet often challenging transformation. While the electron-withdrawing nature of the fluorine atom in fluoroacetates enhances the electrophilicity of the carbonyl carbon, the reaction's success is delicately balanced by factors such as reagent purity, reaction conditions, and the inherent reactivity of the amine nucleophile. This guide follows a logical troubleshooting workflow, starting with the most common and easily rectified issues before moving to more complex mechanistic considerations.

Section 1: Foundational Troubleshooting: First-Response Checklist

Before delving into complex optimization, it is crucial to validate the foundational parameters of your experiment. Issues in these areas are the most common culprits for low conversion.

Q1: My reaction has stalled or shows very low conversion. What are the absolute first things I should check?

This is the most frequent issue we encounter. The root cause often lies in the quality and handling of the reagents and the integrity of the reaction setup.

Answer:

Start with a systematic audit of your starting materials and environment. The aminolysis of esters is a nucleophilic acyl substitution that proceeds through a tetrahedral intermediate; its formation and breakdown are highly sensitive to impurities.[1][2]

Your Immediate Checklist:

  • Reagent Purity & Integrity:

    • Amine Reactant: Has your amine been properly stored? Primary and secondary amines can react with atmospheric CO₂ to form stable carbamates, effectively reducing the concentration of the active nucleophile. Liquid amines can also absorb significant amounts of water.

    • Fluoroacetate Ester: Is your ester pure? The synthesis of fluoroacetate esters can sometimes leave residual acid, which will neutralize your amine reactant.[3] Furthermore, these esters can be susceptible to hydrolysis if exposed to moisture.

    • Solvent Anhydrousness: This is arguably the most critical factor. Trace amounts of water can lead to a competitive hydrolysis reaction, consuming your starting ester to form fluoroacetic acid.[4] This is especially problematic under basic conditions.

  • Stoichiometry:

    • Are you using an appropriate excess of the amine? For simple, unhindered amines, a 1.5 to 2.0 molar excess is a good starting point to push the equilibrium towards the product. If the amine is volatile (e.g., ammonia, methylamine), a larger excess in a sealed vessel may be necessary.

  • Reaction Atmosphere:

    • Was your reaction set up under an inert atmosphere (Nitrogen or Argon)? This is non-negotiable for preventing the aforementioned degradation of amines via CO₂ and for excluding moisture, which leads to hydrolysis.

Troubleshooting Workflow: Reagent & Setup Validation

start Low Conversion Detected reagent_check Step 1: Verify Reagent Purity start->reagent_check atmosphere_check Step 2: Confirm Anhydrous & Inert Setup reagent_check->atmosphere_check Reagents OK re_purify Action: Re-purify/Dry Reagents & Solvents reagent_check->re_purify Impurities Suspected? re_setup Action: Dry Glassware, Use Inert Gas atmosphere_check->re_setup Setup Compromised? rerun Re-run Experiment atmosphere_check->rerun Setup OK re_purify->atmosphere_check re_setup->rerun

Caption: General mechanism for the aminolysis of a fluoroacetate ester.

Frequently Asked Questions (FAQs)
  • Q: Why is my conversion low even with a primary amine and high heat?

    • A: Revisit Section 1. The most likely cause is impure/wet reagents or solvent, leading to hydrolysis or neutralization of your amine. Verify the purity of all components.

  • Q: Can I use aqueous ammonia?

    • A: It is strongly discouraged. Using aqueous ammonia introduces a large amount of water, making ester hydrolysis the dominant reaction pathway, which will drastically lower your yield of the desired amide. [4][5]Use methanolic ammonia in a sealed vessel instead.

  • Q: How do I monitor the reaction?

    • A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting ester and the expected amide product (e.g., ethyl acetate/hexanes). The amide is typically more polar and will have a lower Rf. For quantitative analysis, HPLC or LC-MS is preferred.

  • Q: My amine is very expensive. How can I avoid using a large excess?

    • A: If your amine is precious, you can use a 1:1 stoichiometric ratio, but you must be even more rigorous about anhydrous conditions. Any moisture will lead to a direct loss of your limiting reagent. The reaction may also require longer times or higher temperatures to reach completion.

References
  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • Gonçalves, J. L. S., de Souza, J. M., & de Oliveira, L. G. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Omega, 6(46), 30985–30995. [Link]

  • Goncharov, N. V., Jenkins, R. O., & Radilov, A. S. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148-161. [Link]

  • Vinay, P., Lemieux, G., & Gougoux, A. (1977). Effect of fluoroacetate on the inhibitory action of ketone bodies and fatty acids on renal ammoniagenesis. Canadian Journal of Biochemistry, 55(10), 1015-1023. [Link]

  • Leong, L. T., Khan, S., Davis, C. K., Denman, S. E., & McSweeney, C. S. (2017). Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification. Journal of Animal Science and Biotechnology, 8, 55. [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16212360, Sodium Fluoroacetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminolysis. Retrieved from [Link]

  • Van der Veken, P., et al. (2025). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering. [Link]

  • Pearson. (n.d.). Explain why the rate of aminolysis of an ester cannot be increased by H+. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Synthesis of Amines. Retrieved from [Link]

  • Proudfoot, A. T., Bradberry, S. M., & Vale, J. A. (2006). Sodium fluoroacetate poisoning. Toxicology reviews, 25(4), 213–219. [Link]

  • Goncharov, N. V. (2012). Fluoroacetate. In Handbook of Toxicology of Chemical Warfare Agents (pp. 175-188). Academic Press. [Link]

  • Chemistry Stack Exchange. (2022). Why is aminolysis of esters never drawn with an initial protonation step?. Retrieved from [Link]

  • Center for Molecular Modeling. (n.d.). Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

Sources

Validation & Comparative

comparing 19F NMR sensitivity of mono- vs difluoro-N-methylacetamide

Technical Comparison: Monofluoro- vs. Difluoro-N-methylacetamide F NMR Probes

Executive Summary

In the context of

theoretical signal intensityspectral resolution/environmental sensitivity
  • Difluoro-N-methylacetamide (D-NMA) offers superior raw sensitivity (SNR) in the "fast motion" regime (small molecules) due to double the number of equivalent fluorine spins (

    
    ).
    
  • Monofluoro-N-methylacetamide (M-NMA) is the superior choice for investigating subtle conformational changes or when working with large macromolecular complexes. Its lower Chemical Shift Anisotropy (CSA) results in narrower linewidths at high magnetic fields, often yielding better effective sensitivity (peak height) despite lower integral intensity.

Mechanistic Basis of Sensitivity

To accurately compare sensitivity, we must analyze the factors contributing to the Signal-to-Noise Ratio (SNR) and Line Width (

Spin Density & Theoretical SNR

The theoretical signal intensity (



  • M-NMA (

    
    ): 
    
    
    . Baseline sensitivity.[1][2]
  • D-NMA (

    
    ): 
    
    
    .[1] Theoretical 2-fold increase in signal integral compared to M-NMA.[1]
Relaxation & Line Width (The "Real World" Sensitivity)

While D-NMA has more spins, peak height (detection limit) depends on line width. Broad peaks disappear into the noise floor.

  • Dipolar Relaxation: Both probes relax via

    
    F-
    
    
    H dipole-dipole interactions.[1][3][4] M-NMA has two geminal protons (
    
    
    ), providing efficient relaxation pathways that allow for faster repetition rates (shorter
    
    
    ).
  • Chemical Shift Anisotropy (CSA): CSA is the dominant broadening mechanism at high fields (

    
     MHz).
    
    • D-NMA: The

      
       moiety generally exhibits larger CSA tensors than the 
      
      
      moiety. In the slow-tumbling regime (e.g., when bound to a protein), this results in significant line broadening, negating the
      
      
      advantage.
    • M-NMA: Lower CSA contribution preserves sharp line shapes, maintaining high signal amplitude even in viscous media or bound states.

J-Coupling Modulation

Unless proton decoupling (


  • M-NMA: Splits into a triplet (

    
     Hz).
    
  • D-NMA: Splits into a doublet (

    
     Hz).
    

Critical Insight: For maximum sensitivity, inverse gated decoupling or standard broadband decoupling is required to collapse these multiplets into singlets.

Comparative Performance Data

The following data summarizes the spectral characteristics of the acetyl-fluorinated NMA derivatives (2-fluoro-N-methylacetamide vs. 2,2-difluoro-N-methylacetamide) in D

FeatureMonofluoro-NMA (M-NMA)Difluoro-N-methylacetamide (D-NMA)Impact on Sensitivity
Chemical Shift (

)

ppm

ppm
M-NMA is in a "quieter" region, less prone to overlap with aromatic F signals.
Spin Count (

)
12D-NMA has 2x integral signal.[1]
Coupling (

)

Hz (Triplet)

Hz (Doublet)
D-NMA doublet is taller than M-NMA triplet if not decoupled.
CSA Contribution ModerateHighM-NMA yields sharper peaks at high field (

MHz).[1]
Solvent Sensitivity Ultra-HighHighM-NMA reports subtle environmental changes (e.g., H-bonding) more distinctly.

Experimental Workflow: Probe Selection & Optimization

This protocol validates which probe yields the best SNR for your specific biological system.

Materials
  • Analyte: Protein or receptor of interest (

    
    ).
    
  • Probes: M-NMA and D-NMA (purity

    
    ).
    
  • Buffer: Phosphate buffered saline (PBS), pH 7.4, 10% D

    
    O.
    
  • Internal Standard: Trifluoroacetic acid (TFA) or fluorobenzene (coaxial insert) for quantitation.

Protocol: and SNR Determination

Step 1: Sample Preparation Prepare two NMR tubes containing

Step 2: Determine


 (Inversion Recovery)

  • Set array of

    
     values (e.g., 0.05, 0.1, 0.2, ... 5.0, 10.0 s).
    
  • Plot peak intensity vs.

    
    .[1]
    
  • Fit to

    
    .
    
  • Result: Set your experimental relaxation delay (

    
    ) to 
    
    
    for optimal SNR per unit time (Ernst Angle considerations) or
    
    
    for quantitative accuracy.

Step 3: Decoupling Optimization Acquire 1D

  • Center Frequency (O1P): Set specifically for M-NMA (-225 ppm) or D-NMA (-125 ppm) to avoid off-resonance decoupling errors.

  • Power: Minimize decoupling power to prevent sample heating, which affects amide exchange rates.

Step 4: The "Bound State" Simulation (Optional) To simulate protein binding (slow tumbling), add 30-50% glycerol to the sample.

  • Measure Line Width at Half Height (

    
    ).[1]
    
  • Decision Rule: If D-NMA

    
     increases by 
    
    
    compared to buffer, switch to M-NMA.
Visualization of Signaling Pathways (Graphviz)

The following diagram illustrates the decision logic for selecting the optimal fluorinated NMA probe.

ProbeSelectionStartStart: Select 19F ProbeSystemTypeDefine System Size / ViscosityStart->SystemTypeSmallMolSmall Molecule / Fast Tumbling(< 20 kDa)SystemType->SmallMolLargeMolLarge Protein / Slow Tumbling(> 30 kDa)SystemType->LargeMolDecouplingIs 1H Decoupling Available?SmallMol->DecouplingCheckFieldNMR Field Strength?LargeMol->CheckFieldRes_D_NMASelect D-NMA (CHF2)Prioritize Integral IntensityCheckField->Res_D_NMALow Field (<400 MHz)Res_M_NMASelect M-NMA (CH2F)Prioritize Line Width/ResolutionCheckField->Res_M_NMAHigh Field (>500 MHz)EndProceed to ScreenRes_D_NMA->EndRes_M_NMA->EndDecoupling->Res_D_NMAYes (Singlet)Decoupling->Res_D_NMANo (Doublet vs Triplet)

Figure 1: Decision tree for selecting Monofluoro- vs. Difluoro-NMA based on molecular weight and magnetic field strength.

Conclusion

  • Use Difluoro-NMA (D-NMA) for small molecule screening, fragment libraries, or low-field benchtop NMR applications where CSA broadening is negligible. The

    
     spin advantage provides a raw sensitivity boost.
    
  • Use Monofluoro-NMA (M-NMA) for protein-observed NMR, high-field studies (

    
     MHz), or when probing subtle conformational equilibria (cis/trans isomerization). The superior relaxation properties and reduced CSA broadening result in sharper peaks that are easier to resolve and quantify in complex biological matrices.
    

References

  • Dalvit, C., & Vulpetti, A. (2011).[5] Fluorine-Protein Interactions and

    
    F NMR Isotropic Chemical Shifts: An Empirical Correlation with Implications for Drug Design. ChemMedChem. [Link]
    
  • Gerig, J. T. (1994).[5] Fluorine NMR of Proteins. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012).

    
    F NMR to studies of protein structure and dynamics.[6] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
    
  • O'Hagan, D., et al. (2008). The conformational behaviour of N-methyl-α-fluoroacetamide. Chemical Communications. [Link]

  • Arntson, K. E., & Pomerantz, W. C. (2016). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry. [Link]

A Senior Application Scientist's Guide to Purity Validation of 2-Fluoro-N-methylacetamide: A GC-MS First Approach with HPLC Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Purity in Novel Fluorinated Amides

2-Fluoro-N-methylacetamide (FNMA) is a fluorinated amide with potential applications as a building block in pharmaceutical and agrochemical synthesis. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making compounds like FNMA valuable precursors. However, the synthetic routes to such compounds can introduce a variety of impurities, including unreacted starting materials, by-products from side reactions (e.g., hydrolysis to 2-fluoroacetic acid), or isomers. The presence of these impurities, even at trace levels, can compromise the safety, efficacy, and reproducibility of downstream applications. Therefore, a robust, validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

This guide provides an in-depth, experience-driven perspective on developing and validating a Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assessment of 2-Fluoro-N-methylacetamide. We will explore the causality behind experimental choices, establish a self-validating protocol, and objectively compare the performance of GC-MS with High-Performance Liquid Chromatography (HPLC), providing the data-driven insights necessary to select the optimal analytical strategy for your research and development needs.

The Rationale for GC-MS as the Primary Analytical Tool

Choosing the right analytical technique is the foundation of a reliable purity method. For a small, polar molecule like 2-Fluoro-N-methylacetamide, both GC and HPLC are viable candidates. However, GC-MS presents two compelling advantages for initial purity validation:

  • Superior Identification Power: GC provides high-resolution separation of volatile and semi-volatile compounds. The coupling with a mass spectrometer offers unambiguous identification of the main component and, crucially, any co-eluting or trace-level impurities based on their unique mass fragmentation patterns. This is indispensable when dealing with unknown process impurities that may lack reference standards.

  • Volatility Suitability: While FNMA's amide structure imparts polarity, its relatively low molecular weight (91.08 g/mol ) suggests sufficient volatility for GC analysis, provided thermal stability is adequate. The strong carbon-fluorine bond generally contributes to thermal stability, making thermal degradation in the GC inlet less of a concern compared to more complex, labile molecules[1].

This guide will therefore proceed with GC-MS as the primary method, followed by a comparison with a developed HPLC-UV method to illustrate the strengths and weaknesses of each approach.

Experimental Workflow: A Self-Validating GC-MS Protocol

The following protocol is designed to be a self-validating system. System suitability tests (SSTs) are incorporated at the beginning of the sequence to ensure the instrumentation is performing correctly before any sample analysis, thereby guaranteeing the trustworthiness of the results.

Diagram: GC-MS Purity Validation Workflow

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting prep_std Prepare Reference Standard & SST Solutions prep_sample Prepare Sample Solution (e.g., 1 mg/mL in MeOH) sst_check System Suitability Test (SST) - Inject Standard 5x - Check RSD, Tailing Factor prep_std->sst_check analysis Inject Sample Solution prep_sample->analysis injection Inject Blank (Methanol) sst_check->injection If SST Passes injection->analysis integration Integrate Chromatogram (Total Ion Chromatogram - TIC) analysis->integration identification Identify Impurities (Mass Spectrum Analysis) integration->identification calculation Calculate Purity (% Area Normalization) integration->calculation report Generate Final Report identification->report calculation->report Method_Choice start Purity Analysis of 2-Fluoro-N-methylacetamide q1 Are impurities unknown or lack reference standards? start->q1 q2 Are impurities expected to be non-volatile (e.g., salts, polymers)? q1->q2 No gcms Use GC-MS (High confidence in impurity identification) q1->gcms Yes q3 Do all impurities possess a UV chromophore? q2->q3 No hplc_ms Consider HPLC-MS (Best for non-volatile unknowns) q2->hplc_ms Yes q3->gcms No (or use alternate detector like CAD/ELSD) hplc Use HPLC-UV (Good for routine QC, may miss non-absorbing impurities) q3->hplc Yes

Sources

A Comparative Guide to the Hydrogen Bonding Acidity of 2-Fluoro-N-methylacetamide and N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and molecular engineering, the precise modulation of intermolecular forces is paramount. Among these, the hydrogen bond stands out as a critical interaction governing molecular recognition, protein-ligand binding, and the pharmacokinetic properties of therapeutic agents. The ability of a molecule to act as a hydrogen bond donor, termed hydrogen bond acidity, is a key parameter in this context. This guide provides an in-depth technical comparison of the hydrogen bonding acidity of 2-fluoro-N-methylacetamide and its non-fluorinated parent compound, N-methylacetamide.

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The strong electron-withdrawing nature of fluorine can significantly influence the electronic properties of neighboring functional groups. This guide will explore the theoretical underpinnings and experimental evidence for the impact of α-fluorination on the N-H hydrogen bond acidity of an amide, a ubiquitous functional group in pharmaceuticals and biological systems. Through a combination of experimental data from analogous compounds, theoretical principles, and detailed protocols for relevant analytical techniques, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important structural modification.

Theoretical Framework: The Inductive Effect of α-Fluorination on Amide N-H Acidity

The acidity of an N-H bond in an amide is determined by the stability of the corresponding conjugate base (the amidate anion) formed upon deprotonation. The more stable the anion, the more acidic the N-H bond. The stability of this anion is influenced by resonance and inductive effects.

In a standard secondary amide like N-methylacetamide, the lone pair on the nitrogen atom participates in resonance with the carbonyl group, which delocalizes the negative charge in the amidate anion. The introduction of a highly electronegative fluorine atom on the α-carbon, as in 2-fluoro-N-methylacetamide, introduces a powerful inductive effect. This effect, transmitted through the sigma bonds, withdraws electron density from the adjacent carbonyl carbon and, consequently, from the entire amide functional group.

This electron withdrawal has two significant consequences for the N-H acidity:

  • Polarization of the N-H Bond: The inductive effect of the fluorine atom increases the partial positive charge on the amide proton, making it more susceptible to abstraction by a base.

  • Stabilization of the Conjugate Base: The electron-withdrawing fluorine atom helps to stabilize the negative charge of the resulting amidate anion.

Therefore, it is predicted that 2-fluoro-N-methylacetamide will be a stronger hydrogen bond donor and a more acidic compound than N-methylacetamide.

Quantitative Comparison of Hydrogen Bonding Acidity

ParameterN-methylacetamide2-Fluoro-N-methylacetamide (Predicted/Inferred)N-Methyl-2,2,2-trifluoroacetamide (for comparison)
pKa ~16.6 (Predicted)[1]Significantly lower than 16.6~11.54 (Predicted)[2]
Abraham's A Parameter 0.185> 0.185Not available
Kamlet-Taft α Parameter 0.47[2]> 0.47Not available

Analysis of the Data:

  • pKa: The pKa is a measure of Brønsted-Lowry acidity in a specific solvent. A lower pKa value indicates a stronger acid. The predicted pKa of N-methylacetamide is approximately 16.6[1]. For comparison, the predicted pKa of N-methyl-2,2,2-trifluoroacetamide is approximately 11.54, demonstrating a dramatic increase in acidity with trifluorination[2]. Based on the strong inductive effect of a single fluorine atom, it is highly probable that the pKa of 2-fluoro-N-methylacetamide lies between these two values, and is significantly lower than that of N-methylacetamide.

  • Abraham's A Parameter: This parameter is a measure of a compound's ability to act as a hydrogen bond donor in a non-polar solvent. A higher 'A' value signifies a stronger hydrogen bond donor. N-methylacetamide has an established Abraham's A parameter of 0.185. Due to the electron-withdrawing fluorine, 2-fluoro-N-methylacetamide is expected to have a higher A value.

  • Kamlet-Taft α Parameter: Similar to the Abraham's A parameter, the Kamlet-Taft α parameter quantifies hydrogen bond donor capacity. N-methylacetamide has a reported α value of 0.47[2]. It is anticipated that 2-fluoro-N-methylacetamide will exhibit a larger α value, reflecting its enhanced hydrogen bond acidity.

Experimental Methodologies for Determining Hydrogen Bond Acidity

To empirically determine and validate the hydrogen bond acidity of these and other compounds, several robust analytical techniques can be employed. The following sections provide detailed, step-by-step protocols for three common methods.

NMR Spectroscopy for Abraham's A Parameter Determination

This method relies on the change in the chemical shift of the N-H proton in different solvent environments. The difference in the chemical shift in a hydrogen bond accepting solvent (like DMSO-d6) and a non-hydrogen bonding solvent (like CDCl3) correlates with the hydrogen bond acidity.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 1-5 mg/mL) of the amide (N-methylacetamide or 2-fluoro-N-methylacetamide) in deuterated chloroform (CDCl3).

    • Prepare a second solution of the same amide at the identical concentration in deuterated dimethyl sulfoxide (DMSO-d6).

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum for each sample at a constant temperature (e.g., 298 K).

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the amide N-H proton.

  • Data Analysis:

    • Identify the chemical shift (δ) of the amide N-H proton in both spectra.

    • Calculate the difference in chemical shift: Δδ = δ(DMSO-d6) - δ(CDCl3).

    • The Abraham's A parameter can then be estimated using established correlation equations, such as A = 0.0065 + 0.133Δδ[1].

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis Amide Amide Sample Sample1 Sample in CDCl3 Amide->Sample1 Sample2 Sample in DMSO-d6 Amide->Sample2 Solvent1 CDCl3 Solvent1->Sample1 Solvent2 DMSO-d6 Solvent2->Sample2 NMR ¹H NMR Spectrometer Sample1->NMR Sample2->NMR Spectrum1 Spectrum in CDCl3 NMR->Spectrum1 Spectrum2 Spectrum in DMSO-d6 NMR->Spectrum2 Analysis Calculate Δδ = δ(DMSO) - δ(CDCl3) Spectrum1->Analysis Spectrum2->Analysis Result Determine Abraham's A Parameter Analysis->Result

Caption: Workflow for determining Abraham's A parameter using NMR spectroscopy.

Isothermal Titration Calorimetry (ITC) for Enthalpy of Hydrogen Bonding

ITC directly measures the heat released or absorbed during the binding interaction between a hydrogen bond donor and acceptor. This allows for the determination of the enthalpy of hydrogen bond formation (ΔH).

Protocol:

  • Sample Preparation:

    • Prepare a solution of the amide (the hydrogen bond donor) in an inert, non-polar solvent (e.g., cyclohexane or carbon tetrachloride) at a known concentration (e.g., 1-10 mM).

    • Prepare a solution of a strong hydrogen bond acceptor (e.g., N-methylpyrrolidone or pyridine) in the same solvent at a higher concentration (e.g., 50-100 mM).

  • ITC Experiment:

    • Load the amide solution into the sample cell of the ITC instrument.

    • Load the hydrogen bond acceptor solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of injections of the acceptor into the amide solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to determine the heat change per injection.

    • Plot the heat change against the molar ratio of acceptor to donor.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) to determine the enthalpy of binding (ΔH), the association constant (Ka), and the stoichiometry (n). The ΔH value provides a direct measure of the hydrogen bond strength.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Donor Amide (Donor) in Inert Solvent ITC Isothermal Titration Calorimeter Donor->ITC Acceptor H-Bond Acceptor in Inert Solvent Injection Inject Acceptor into Donor Solution Acceptor->Injection Isotherm Generate Binding Isotherm ITC->Isotherm Injection->ITC Fitting Fit Data to Binding Model Isotherm->Fitting Result Determine ΔH, Ka, n Fitting->Result

Caption: Workflow for determining the enthalpy of hydrogen bonding using ITC.

UV-Vis Spectroscopy for Kamlet-Taft α Parameter Determination

This solvatochromic method utilizes specific dyes whose UV-Vis absorption maximum shifts depending on the hydrogen bond donating ability of the solvent. By measuring these shifts, the α parameter can be calculated.

Protocol:

  • Solvatochromic Dye Selection:

    • Choose appropriate solvatochromic dyes. A common set includes Reichardt's dye (for overall polarity), N,N-diethyl-4-nitroaniline, and 4-nitroaniline.

  • Solution Preparation:

    • Prepare dilute solutions of each dye in the amide of interest (which acts as the solvent in this case). The concentration should be low enough to be in the linear range of the Beer-Lambert law.

  • UV-Vis Spectroscopy:

    • Record the UV-Vis absorption spectrum for each dye solution.

    • Determine the wavelength of maximum absorbance (λ_max) for each dye.

  • Calculation of α:

    • Convert λ_max to the transition energy (E_T) in kcal/mol using the formula: E_T = 28591 / λ_max (in nm).

    • The Kamlet-Taft parameters (α, β, and π*) are then calculated using a set of simultaneous equations derived from the transition energies of the different dyes. The α parameter specifically represents the hydrogen bond acidity.

Proposed Synthesis of 2-Fluoro-N-methylacetamide

For researchers wishing to perform these experimental evaluations, a plausible synthetic route to 2-fluoro-N-methylacetamide is proposed based on established amidation and fluorination reactions.

  • Amidation of Fluoroacetic Acid:

    • Fluoroacetic acid can be activated to the corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂).

    • The resulting fluoroacetyl chloride can then be reacted with methylamine in the presence of a non-nucleophilic base (e.g., triethylamine) to yield 2-fluoro-N-methylacetamide.

  • Halogen Exchange:

    • An alternative route involves the synthesis of 2-chloro-N-methylacetamide, which can be prepared from chloroacetyl chloride and methylamine[3].

    • A subsequent halogen exchange reaction using a fluoride source, such as potassium fluoride, could potentially yield the desired product.

Synthesis_Workflow cluster_route1 Route 1: Amidation cluster_route2 Route 2: Halogen Exchange Start1 Fluoroacetic Acid Step1_1 SOCl₂ Start1->Step1_1 Intermediate1 Fluoroacetyl Chloride Step1_1->Intermediate1 Step1_2 Methylamine, Triethylamine Intermediate1->Step1_2 Product 2-Fluoro-N-methylacetamide Step1_2->Product Start2 Chloroacetyl Chloride Step2_1 Methylamine Start2->Step2_1 Intermediate2 2-Chloro-N-methylacetamide Step2_1->Intermediate2 Step2_2 Potassium Fluoride Intermediate2->Step2_2 Step2_2->Product

Caption: Proposed synthetic routes to 2-fluoro-N-methylacetamide.

Conclusion

For drug development professionals and medicinal chemists, this enhanced hydrogen bond donor capacity can be a valuable tool. It can be leveraged to form stronger and more specific interactions with biological targets, potentially leading to increased potency and selectivity. However, it is also important to consider that increased acidity can impact other properties, such as pKa and membrane permeability, which must be carefully balanced during the drug design process. The experimental protocols detailed in this guide provide a clear roadmap for researchers to quantitatively assess the hydrogen bonding properties of novel fluorinated compounds, enabling more informed and rational molecular design.

References

  • Abraham, M. H., & Abraham, R. J. (2017). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. RSC Advances, 7(53), 33263-33269. [Link]

  • Abraham, M. H., Abraham, R. J., Byrne, J., & Griffiths, L. (2006). NMR method for the determination of solute hydrogen bond acidity. The Journal of Organic Chemistry, 71(9), 3389-3394. [Link]

  • Islam, T., Uddin, A. B. M. H., Ferdosh, S., & Sarker, M. Z. I. (2022). Measurement of solvent properties using Kamlet-Taft approach for application in synthesis. Malaysian Journal of Analytical Sciences, 26(1), 39-46. [Link]

  • Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Retrieved from [Link]

  • TutorChase. (n.d.). How is bond enthalpy determined experimentally? Retrieved from [Link]

  • Zaini, S. J. (2020). Calorimetric Study of N-methylacetamide in Polar and Non-Polar Solvents. International Journal of Drug Delivery Technology, 10(2), 241-245. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety and Hazard Assessment: The Criticality of the Fluoroacetyl Group

2-Fluoro-N-methylacetamide belongs to a class of organofluorine compounds known for their potential for high toxicity. The parent compound, 2-fluoroacetamide, is a metabolic poison that disrupts the citric acid cycle.[1][2] It is classified as highly toxic, with a probable oral lethal dose in humans of less than 5 mg/kg.[3] The presence of the fluoroacetyl group is the primary driver of this toxicity. Therefore, it is scientifically prudent to assume that 2-Fluoro-N-methylacetamide exhibits a similar toxicological profile.

Assumed Hazard Profile:

Hazard ClassDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral) Assumed to be Fatal if Swallowed.[4]Ingestion
Acute Toxicity (Dermal) Assumed to be Fatal in contact with skin.[4]Skin Absorption
Acute Toxicity (Inhalation) Assumed to be Toxic if inhaled.[4]Inhalation of dust
Serious Eye Damage Potential for serious eye damage.[1]Eye Contact

Symptoms of exposure to related compounds can be delayed for up to 20 hours and may include nausea, vomiting, convulsions, and cardiac failure.[3] There is no known antidote. [3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the assumed high toxicity, a comprehensive PPE ensemble is mandatory. This is not merely a checklist; it is an integrated system designed to eliminate all routes of potential exposure.

Core PPE Requirements:

PPE ComponentSpecification & Rationale
Hand Protection Double Gloving Required. Inner Glove: Nitrile, as a close-fitting primary barrier.Outer Glove: Chemical-resistant gloves (e.g., thicker nitrile or neoprene) to provide robust protection against ad-hoc contamination.[4] Change outer gloves immediately if contamination is suspected.
Body Protection Disposable, solid-front chemical-resistant coveralls. This provides a full-body barrier against dust and potential splashes. A lab coat is insufficient.[4]
Eye Protection Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles during any procedure with a risk of splashing or aerosol generation.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (N100, P100, or HEPA) is required for handling the solid compound.[5] Fit testing of the respirator is mandatory to ensure a proper seal.

Operational Plan: From Benchtop to Waste Stream

Designated Work Area

All work with 2-Fluoro-N-methylacetamide must be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked with signage indicating the use of a highly toxic substance.

Handling the Solid Compound: A Step-by-Step Protocol
  • Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvent dispensers) is inside and the waste container is ready.

  • Donning PPE: Follow the donning sequence outlined in the workflow diagram below to prevent cross-contamination.

  • Weighing: Use a dedicated, clean spatula and weigh boat. Tare the balance with the weigh boat before adding the compound.

  • Dispensing: Carefully dispense the required amount, minimizing any dust generation. If dust is observed, pause and allow the fume hood to clear it.

  • Dissolution: If making a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

  • Post-Handling: After use, securely cap the primary container. Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or isopropanol), collecting the rinsate as hazardous waste.

PPE Doffing Procedure

The removal of PPE is a critical step to prevent exposure. The following sequence must be followed:

Doffing_Procedure cluster_contaminated_area Contaminated Area cluster_clean_area Clean Area Doff_Outer_Gloves 1. Remove Outer Gloves Doff_Coveralls 2. Remove Coveralls (Turn inside out) Doff_Outer_Gloves->Doff_Coveralls Doff_Face_Shield 3. Remove Face Shield Doff_Coveralls->Doff_Face_Shield Doff_Goggles 4. Remove Goggles Doff_Face_Shield->Doff_Goggles Doff_Inner_Gloves 5. Remove Inner Gloves Doff_Goggles->Doff_Inner_Gloves Doff_Respirator 6. Remove Respirator Doff_Inner_Gloves->Doff_Respirator Wash_Hands 7. Wash Hands Thoroughly Doff_Respirator->Wash_Hands

Caption: PPE Doffing Workflow

Decontamination and Disposal Plan

Spill Management
  • Small Spills (in fume hood):

    • Do not attempt to sweep up the dry powder.

    • Gently cover the spill with an absorbent material (e.g., sand or vermiculite).[3]

    • Carefully add a solvent (e.g., isopropanol or ethanol) to wet the absorbent material and prevent dust from becoming airborne.

    • Using a dedicated scoop or spatula, transfer the material into a labeled hazardous waste container.

    • Wipe the spill area with a cloth dampened with the same solvent, and place the cloth in the waste container.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal

All materials contaminated with 2-Fluoro-N-methylacetamide are to be considered acutely toxic hazardous waste.

  • Solid Waste: This includes contaminated gloves, coveralls, weigh boats, and absorbent materials. Place these in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a separate, sealed, and clearly labeled hazardous waste container.

Waste Labeling Example:

Consult your institution's EHS department for specific disposal procedures and pickup schedules.

Emergency Response

Emergency_Response cluster_Immediate_Actions Immediate Actions cluster_Medical_Response Medical Response Exposure Exposure Event (Skin, Eye, Inhalation) Remove_From_Source Remove from Source of Exposure Exposure->Remove_From_Source Flush_Affected_Area Flush Skin/Eyes with Water (min. 15 minutes) Remove_From_Source->Flush_Affected_Area Remove_Clothing Remove Contaminated Clothing Flush_Affected_Area->Remove_Clothing Call_Emergency Call Emergency Services Remove_Clothing->Call_Emergency Provide_SDS Provide SDS of Parent Compound (2-Fluoroacetamide) to Responders Call_Emergency->Provide_SDS Seek_Medical_Attention Immediate Medical Attention Required Provide_SDS->Seek_Medical_Attention

Caption: Emergency Response Flowchart

In the event of any exposure, immediate and thorough decontamination is critical.[6] For skin contact, flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] For eye contact, flush with water for at least 15 minutes.[6] In all cases of suspected exposure, seek immediate medical attention and provide the medical team with the safety information for 2-fluoroacetamide.[3][6]

References

  • Wikipedia. (2023, December 2). Fluoroacetamide. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Material Safety Data Sheet Fluoroacetamide, 98%. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Organofluorine chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluoroacetamide. PubChem. Retrieved from [Link]

  • ACS Omega. (2024, June 24). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). Retrieved from [Link]

  • Chem Service. (2016, September 29). SAFETY DATA SHEET: 2-Fluoroacetamide. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.